Manganese;nickel;oxosilver
Description
Significance of Mixed-Metal Oxo-Compounds in Advanced Materials Research
Mixed-metal oxo-compounds, often referred to as complex or mixed metal oxides, represent a diverse and crucial class of materials in modern science and technology. researchgate.net These compounds are polynuclear species where multiple metal atoms are interconnected by oxygen atoms, often in the form of oxide (O²⁻) or hydroxide (B78521) (OH⁻) ligands. nottingham.ac.uk The defining characteristic of these systems is the presence of two or more different metal cations within a single oxide framework. This compositional complexity allows for the fine-tuning of the material's electronic, magnetic, and chemical properties in ways that are not achievable with single-metal oxides. researchgate.net
The significance of mixed-metal oxo-compounds stems from their structural and functional versatility. The combination of different metals can induce synergistic effects, leading to enhanced performance in various applications. researchgate.net In materials research, there is considerable interest in these compounds for their distinctive catalytic, magnetic, and electrochemical properties. nottingham.ac.uk The ability to create materials with tailored functionalities has positioned mixed-metal oxides at the forefront of research in fields such as heterogeneous catalysis, energy storage and conversion, electronics, and sensor technology. researchgate.netrsc.org
Recent advancements in characterization techniques, such as X-ray absorption spectroscopy and high-resolution transmission electron microscopy, have provided deeper insights into the molecular and electronic structures of mixed-metal oxide active sites. researchgate.netlehigh.edu A key discovery has been the critical role of amorphous or nanostructured phases, which are often the catalytically active sites in these materials. researchgate.netlehigh.edu This understanding has shifted the paradigm in catalyst design, moving from a focus on purely crystalline structures to the deliberate engineering of both crystalline and amorphous domains to optimize performance. researchgate.net
Overview of Manganese, Nickel, and Silver Oxo-Chemistry in Synergy
The combination of manganese, nickel, and silver within a single oxide matrix creates a multimetallic system with unique and potentially synergistic properties rooted in the distinct chemistries of each element.
Manganese (Mn) is known for its ability to exist in multiple stable oxidation states (e.g., +2, +3, +4), leading to a rich family of oxides such as MnO, Mn₂O₃, Mn₃O₄, and MnO₂. acs.org This redox flexibility is central to the catalytic activity of manganese oxides, particularly in oxidation reactions where they can act as oxygen reservoirs. acs.org Their structures can range from simple rock salts to complex tunnel and layered arrangements, which are valuable in applications like batteries and ion-exchange materials. acs.org
Nickel (Ni) , primarily in its +2 oxidation state in nickel oxide (NiO), forms a stable, rock-salt crystal structure. NiO is a p-type semiconductor with a wide bandgap, making it useful in electronic and electrochromic applications. sphinxsai.com When combined with manganese, nickel can form various mixed oxides, such as spinel-type NiMn₂O₄ or ilmenite-type NiMnO₃. researchgate.netscience.gov The presence of nickel can modify the electronic structure and enhance the electrochemical performance of manganese oxides, a synergistic effect that has been quantified in hybrid supercapacitors. researchgate.netmdpi.com
Silver (Ag) can be incorporated into oxide systems either as silver oxide (e.g., Ag₂O) or as metallic silver nanoparticles. utm.my The interaction between silver and manganese oxides has been shown to produce synergistic effects. For instance, silver has been observed to sorb effectively onto manganese oxides, and the combination can enhance the removal of organic contaminants from water. science.gov In electrocatalysis, heterostructures of silver and manganese oxide have demonstrated high activity for key energy-related reactions like the oxygen reduction reaction (ORR) and oxygen evolution reaction (OER). sciopen.com
The synergy in a manganese-nickel-oxosilver system arises from the interplay of these components. The manganese oxide framework provides a redox-active and structurally versatile host. The incorporation of nickel can stabilize certain structures and tune the electronic properties and electrochemical potential. nih.govmissouristate.edu Silver, often present as highly dispersed nanoparticles, can act as a promoter, enhancing catalytic activity at the material's surface. sciopen.com For example, a ternary composite of silver, manganese dioxide, and carbon nanotubes has been developed as a dual-functional electrocatalyst, demonstrating the cooperative effect of the components. preprints.org The synthesis method, such as hydrothermal techniques, plays a crucial role in determining the final structure, morphology, and the degree of interaction between the metallic centers. sphinxsai.comutm.my
Detailed Research Findings
The properties of manganese-nickel-oxosilver systems are highly dependent on their composition and structure. Research on the binary and ternary combinations of these elements provides insight into their collective behavior.
Structural and Physical Properties
Studies on nickel-substituted manganese oxide (NiₓMn₁₋ₓO) show how the introduction of nickel affects the material's fundamental properties. The hydrothermal method has been used to synthesize these compounds, confirming a face-centered cubic structure. nih.gov Characterization reveals distinct changes in morphology and vibrational modes as nickel content increases. nih.gov Similarly, nanocomposites of NiO/MnO have been synthesized, resulting in significantly smaller crystallite sizes compared to the individual oxides, indicating structural changes due to the interaction of the two components. sphinxsai.com
| Compound | Synthesis Method | Crystallite Size (nm) | Band Gap (eV) | Reference |
|---|---|---|---|---|
| MnO | Hydrothermal | 12 | 3.3 | sphinxsai.com |
| NiO | Hydrothermal | 14 | 3.8 | sphinxsai.com |
| NiO/MnO Nanocomposite | Hydrothermal | 5.5 | - | sphinxsai.com |
| Ni₀.₂Mn₀.₈O | Hydrothermal | - | - | nih.gov |
Electrochemical and Catalytic Performance
The combination of these metals is particularly promising for electrochemical applications. Nanorod-like silver/manganese oxide (Ag/Mn₃O₄) heterostructures have been shown to be highly effective multifunctional electrocatalysts. sciopen.com The synergy between the silver and manganese oxide phases leads to excellent performance in energy conversion and storage systems. sciopen.com In parallel, mixed nickel-manganese oxides like NiMnO₃ exhibit high energy and power densities in supercapacitors, a performance attributed to the synergistic effect of the Ni and Mn ions. researchgate.netmdpi.com
| Material | Application | Key Performance Metric | Value | Reference |
|---|---|---|---|---|
| Ag/Mn₃O₄ | Oxygen Reduction Reaction (ORR) | Half-wave potential | 0.831 V | sciopen.com |
| Ag/Mn₃O₄ | Oxygen Evolution Reaction (OER) | Overpotential at 10 mA·cm⁻² | 338 mV | sciopen.com |
| Ilmenite NiMnO₃ | Hybrid Supercapacitor | Energy Density | 65 W·h·kg⁻¹ | researchgate.net |
| Ilmenite NiMnO₃ | Hybrid Supercapacitor | Power Density | 3200 W·kg⁻¹ | researchgate.net |
Structure
2D Structure
Properties
CAS No. |
830358-64-0 |
|---|---|
Molecular Formula |
AgMnNiO |
Molecular Weight |
237.499 g/mol |
IUPAC Name |
manganese;nickel;oxosilver |
InChI |
InChI=1S/Ag.Mn.Ni.O |
InChI Key |
AWVDRMOCMXKORX-UHFFFAOYSA-N |
Canonical SMILES |
O=[Ag].[Mn].[Ni] |
Origin of Product |
United States |
Synthesis and Fabrication Methodologies for Manganese Nickel Oxosilver Compounds
Solution-Based Synthesis Approaches
Solution-based methods are widely utilized for their ability to achieve homogeneous mixing of precursors at the atomic or molecular level, often at relatively low temperatures.
Hydrothermal and solvothermal syntheses are versatile methods that involve chemical reactions in aqueous (hydrothermal) or non-aqueous (solvothermal) solvents within a sealed vessel, known as an autoclave, at elevated temperatures and pressures. mpg.deresearchgate.net These conditions facilitate the dissolution and recrystallization of materials that are insoluble at ambient conditions, enabling the formation of crystalline phases. mpg.de
For manganese-nickel-silver oxide systems, hydrothermal synthesis has been effectively used to produce delafossite-type oxides. core.ac.uk For instance, silver-based delafossites like AgNiO₂ can be formed under basic hydrothermal conditions at temperatures below 210°C. core.ac.uk Similarly, new layered structures, such as NiMnO₃H, have been synthesized through the hydrothermal reaction of manganese oxides with nickel salts. researchgate.net The technique's versatility is further demonstrated by variations like microwave-assisted hydrothermal synthesis, which can rapidly produce materials like cobalt-doped cryptomelane-type manganese oxide, with potential for nickel doping. acs.org
Solvothermal routes offer additional control by varying the solvent. Spinel-type MnO₂ microspheres have been fabricated using a solvothermal method in a 2-butanol/water solution. cambridge.org Complex hybrids, such as Ni-Mn-Co ternary oxides integrated with polymers, have also been developed through one-pot solvothermal-coprecipitation routes, highlighting the method's capacity for creating multi-component functional materials. acs.org
| Method | Precursors | Conditions | Resulting Compound/Morphology | Reference |
|---|---|---|---|---|
| Hydrothermal | Binary metal oxides/hydroxides (e.g., for AgNiO₂) | <210°C, <20 atm, Basic solution | Phase-pure delafossite-type oxides (AgNiO₂) | core.ac.uk |
| Hydrothermal | N(CH₃)₄MnO₄, Ni(OOCCH₃)₂·4H₂O, Li₂CO₃ | 200°C for 2 days | Layered NiMnO₃H crystals | researchgate.net |
| Microwave-Assisted Hydrothermal | KMnO₄, MnSO₄·H₂O, CoSO₄·7H₂O (Ni²⁺ also used as dopant) | 200°C, 15 bar, 5 min | Cobalt-doped cryptomelane-type manganese oxide (K-OMS-2) microwires | acs.org |
| Solvothermal | KMnO₄, Cationic surfactant | 120°C, 3h, 2-butanol/water solution | Spinel-type MnO₂ microspheres | cambridge.org |
| Solvothermal-Coprecipitation | KMnO₄, Ni(NO₃)₂, Co(NO₃)₂, EDOT, PSS | One-pot synthesis | PEDOT-PSS/Ni-Mn-Co ternary oxide hybrid | acs.org |
Co-precipitation is a straightforward and effective method for synthesizing multicomponent oxides by simultaneously precipitating the precursor ions from a solution. This technique ensures a high degree of homogeneity in the resulting material. Mixed silver-nickel oxide (AgNiO₂) has been prepared by co-precipitation from a solution of AgNO₃ and Ni(NO₃)₂ precursors in a NaOH medium. aip.org This approach can yield materials with a delafossite-type structure. aip.org Similarly, nano-sized Mn-Ni-Co-O powders with a pure cubic spinel structure have been synthesized via co-precipitation, demonstrating crystallization at temperatures as low as 650°C. mdpi.com The process allows for the incorporation of various trace metals, with studies showing the coprecipitation of Ni²⁺ with manganese oxides in metal-rich waters. mdpi.com
Controlled crystallization techniques offer precise command over the growth process, influencing the final product's phase, size, and shape. Aqueous crystallization of manganese(II) salts with various molybdate (B1676688) or chromate (B82759) salts shows that the choice of countercation (e.g., sodium vs. potassium) can dictate the resulting crystal phase. acs.org A more advanced technique is hydroflux synthesis, which uses alkali hydroxide (B78521) mixtures with controlled water content at high temperatures to direct the crystallization of specific phases, such as Mn(V) oxides. researchgate.net
| Method | Precursors | Conditions | Resulting Compound/Morphology | Reference |
|---|---|---|---|---|
| Co-precipitation | AgNO₃, Ni(NO₃)₂·6H₂O, NaOH, Na₂S₂O₈ | Aging at 90°C for 1h | Mixed silver-nickel oxide (AgNiO₂) | aip.org |
| Co-precipitation | Mixed chloride aqueous solution, H₂O₂ | Calcination at 650°C | Nano-sized Mn-Ni-Co-O powder with cubic spinel structure | mdpi.com |
| Aqueous Crystallization | Mn(II) salts, K₂MoO₄ | Aqueous salt metathesis | KMn₂(MoO₄)₂(OH)(H₂O) | acs.org |
| Aqueous Crystallization | Mn(II) salts, Na₂MoO₄ | Aqueous salt metathesis | MnMoO₄·H₂O | acs.org |
Electrochemical deposition is a technique used to grow thin films of materials onto a conductive substrate from an electrolyte bath. For manganese-nickel oxides, films have been electrodeposited onto graphite (B72142) sheets from a bath containing manganese acetate (B1210297) and nickel chloride. nih.govepa.gov The resulting films were found to have porous structures covered with nanofibers and contained separate phases of γ-MnO₂ and nickel oxide (NiO). nih.govepa.gov The formation mechanism for the manganese oxide component is typically the anodic electrodeposition from Mn²⁺ ions. nih.govsemanticscholar.org
This method offers direct fabrication of electrode materials for applications like supercapacitors. researchgate.net However, achieving a true, single-phase mixed oxide can be challenging. For example, attempts to co-deposit nickel and manganese hydroxides sometimes result in a two-phase material, where one phase is an inert, manganese-containing compound that can diminish the electrochemical performance of the active Ni(OH)₂. uran.ua
| Method | Electrolyte Bath Composition | Substrate | Resulting Film Characteristics | Reference |
|---|---|---|---|---|
| Anodic Electrodeposition | Manganese acetate, Nickel chloride | Graphite Sheet | Porous nanofiber structure; separate γ-MnO₂ and NiO phases; composition Mn₀.₂₄Ni₀.₀₅O₀.₇₁ | nih.govepa.gov |
| Anodic Electrodeposition | Manganese sulfate, Nickel chloride, Pluronic p123 surfactant | Stainless Steel | Porous morphology; separate manganese oxide and nickel oxide phases | researchgate.net |
| Cathodic Template Method | Nickel nitrate, Manganese nitrate, Polyvinyl alcohol | Not specified | Two-phase film: α-like Ni(OH)₂ and a manganese-containing phase | uran.ua |
Co-precipitation and Controlled Crystallization Methods
Gas-Phase and Solid-State Synthesis Routes
These methods typically involve higher temperatures and the reaction of precursors in either the solid state or the gas phase. They are often used for large-scale production and for creating materials with high crystallinity.
Thermal decomposition, or thermolysis, is a process where a chemical compound is broken down into simpler substances by heating. This solid-state method is valued for its simplicity. For instance, metallic silver-nickel powders can be produced by the thermal decomposition of silver and nickel oxalate (B1200264) precursors at 400°C in an inert atmosphere. researchgate.net
In the synthesis of oxides, a metal-organic complex is often used as a precursor. Mn₃O₄ nanoparticles have been synthesized by the thermal decomposition of a [bis(2-hydroxy-1-naphthaldehydato)manganese(II)] complex. researchgate.net Similarly, NiO nanoparticles can be obtained from the decomposition of a Ni(II) complex at high temperatures. ikm.org.my A thermal treatment route has also been employed to create binary (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles from precursors mixed with a capping agent to control particle size. utm.my A significant drawback of this method can be a lack of control over particle morphology and a wide variation in particle size, which may require further processing steps. researchgate.net
| Precursor(s) | Decomposition Temperature | Atmosphere | Resulting Product | Reference |
|---|---|---|---|---|
| Silver and Nickel Oxalates | 400°C | Inert gas | Metallic Ag-Ni powders | researchgate.net |
| [bis(2-hydroxy-1-naphthaldehydato)manganese(II)] complex | 400-600°C | Air | Mn₃O₄ nanoparticles (9-24 nm) | researchgate.net |
| Nickel acetate, Silver nitrate, PVP | 500-800°C | Air | Binary (NiO)₀.₄(Ag₂O)₀.₆ nanoparticles (26-38.5 nm) | utm.my |
| Aqua(2-amino-6-methyl pyrimidine-4-ol and isoleucine) Ni(II) complex | 800°C | Air | Spherical NiO nanoparticles (10-18 nm) | ikm.org.my |
Flame spray pyrolysis (FSP) is a highly versatile gas-phase method for the rapid, large-scale synthesis of a wide variety of nanostructured materials, including complex metal oxides. nih.govresearchgate.net The process involves spraying a liquid precursor—typically a solution of metal salts or organometallic compounds—as fine droplets into a high-temperature flame. rsc.org The solvent evaporates, and the precursor decomposes, nucleates, and grows into nanoparticles with very short residence times in the flame. rsc.org
This technique is advantageous for its high efficiency, low cost, and ability to produce materials with specific properties by controlling operational parameters. nih.gov While direct synthesis of a ternary manganese-nickel-oxosilver compound via FSP is not explicitly detailed in the provided sources, the method is well-established for producing various mixed-metal oxides, such as copper-manganese (B8546573) oxides (Hopcalites). nsf.gov The use of liquid-feed precursors, such as metal carboxylates or alkoxides dissolved in a common solvent, makes FSP a highly feasible route for producing sub-micron mixed-metal oxide powders containing manganese, nickel, and silver. google.com The high temperatures and rapid quenching inherent to the process typically result in the formation of homogeneous, nanoscale, and highly crystalline particles. nsf.gov
| Process | Precursor Type | Key Steps | Typical Products | Reference |
|---|---|---|---|---|
| Flame Spray Pyrolysis (FSP) | Liquid solution of metal precursors (e.g., nitrates, carboxylates, alkoxides) | Atomization of liquid -> Evaporation/Decomposition in flame -> Nucleation & Surface Growth | Homogeneous, nanoscale, crystalline mixed-metal oxide powders (e.g., TiO₂, Al₂O₃, Hopcalites) | nih.govrsc.orgnsf.govgoogle.com |
| Flame-Assisted Spray Pyrolysis (FASP) | Aqueous metal salt solutions | Similar to FSP, but an external flame provides most of the energy | Various catalysts, including perovskite structures | nsf.gov |
Thermal Decomposition Pathways
Green Chemistry Approaches in Synthesis
Green chemistry principles are progressively being integrated into the synthesis of multimetallic oxides to minimize environmental impact and enhance safety and efficiency. mdpi.com These approaches prioritize the use of non-toxic reagents, renewable materials, and energy-efficient processes. mdpi.comnih.gov
A prominent green synthesis strategy involves the use of biological entities such as plant extracts, bacteria, and fungi. researchgate.netmdpi.com Plant extracts, in particular, have gained significant attention for the synthesis of metallic and metal oxide nanoparticles. mdpi.comsemanticscholar.org These extracts contain a rich variety of phytochemicals, including flavonoids, terpenoids, alkaloids, and polyphenols, that can act as both reducing and capping agents. semanticscholar.orgmdpi.com These biomolecules facilitate the reduction of metal salts to form nanoparticles and subsequently stabilize them, preventing agglomeration. mdpi.commdpi.com This biological method is often simple, cost-effective, and can be performed at mild temperatures and pressures, reducing energy consumption. mdpi.com
For instance, aqueous leaf extracts from plants like Ocimum basilicum have been successfully used to synthesize trimetallic oxide nanoparticles. ppaspk.org Similarly, extracts from Ziziphus spina-christi have been employed to create trimetallic nanocomposites. nih.gov The process typically involves mixing an aqueous solution of metal precursors (e.g., nitrates or chlorides of manganese, nickel, and silver) with the plant extract. mdpi.comppaspk.org The bioactive compounds in the extract then mediate the formation of the oxide nanoparticles. mdpi.com The use of such green methods can lead to the rapid formation of nanoparticles, sometimes within minutes, at temperatures as low as 35°C. ppaspk.org
Beyond plant extracts, other green techniques like laser ablation in liquid solutions offer a surfactant-free and chemical-free route to produce high-purity trimetallic nanoparticles. mdpi.com The overarching goal of these green approaches is to replace hazardous chemicals and energy-intensive physical methods with sustainable and environmentally benign alternatives. researchgate.net
Table 1: Examples of Green Synthesis Approaches for Trimetallic Oxides
| Biological Agent/Method | Metal Precursors | Key Findings | Reference(s) |
| Ocimum basilicum leaf extract | ZnCl₂, MnCl₂, CuCl₂ | Rapid nanoparticle formation (5 mins at 35°C). | ppaspk.org |
| Echinops persicus plant extract | Cu, Cr, Ni salts | Biocompatible, cost-effective, and non-toxic procedure. | researchgate.netcolab.ws |
| Ziziphus spina-christi leaf extract | CuO, Ag, ZnO precursors | Resulted in spherical dot-like nanocomposites with an average size of ~7.11 nm. | nih.gov |
| Catharanthus roseus leaf extract | Cu, Ag, Zn salts | Produced nanocomposites with an average crystalline size of 34.67 nm. | researchgate.net |
| Laser Ablation in Liquid | Bulk metal targets | Surfactant-free method for producing high-purity nanomaterials. | mdpi.com |
Control over Morphology and Nanostructure in Synthesis
The ability to control the size, shape, and dimensionality of Manganese-Nickel-Oxosilver compounds at the nanoscale is crucial as these characteristics dictate their physicochemical properties and performance in various applications. scirp.org Several synthetic methodologies, including hydrothermal, sol-gel, and surfactant-assisted techniques, provide pathways to manipulate the morphology of these complex oxides. mdpi.com
Hydrothermal and Solvothermal Synthesis: These are highly effective methods for producing crystalline nanostructures. scirp.org By adjusting parameters such as reaction temperature, time, precursor concentration, and the use of structure-directing agents, a wide array of morphologies can be achieved. scirp.orgresearchgate.net For example, in the synthesis of manganese oxides, hydrothermal methods have been used to create nanorods, nanotubes, nanocubes, and nanowires simply by tuning the reaction conditions. scirp.org The duration of the hydrothermal process can influence the evolution of crystallinity and the final nanostructure, ranging from amorphous particles to well-defined nanorods. acs.org Solvothermal synthesis, a variation of the hydrothermal method using non-aqueous solvents, also allows for morphological tuning, yielding forms like schists, rods, and fibers. cambridge.org
Sol-Gel Synthesis: The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. ijnnonline.net It offers excellent control over the final product's purity and morphology by manipulating factors like pH, temperature, and precursor types. ijnnonline.netnih.gov For producing nickel-manganese ferrites embedded in a silica (B1680970) matrix, the sol-gel method allows for the synthesis of nanocomposites where the particle size and magnetic properties can be controlled by the calcination temperature and the concentration of the ferrite (B1171679) within the matrix. bohrium.commdpi.com The use of polyols like glycerol (B35011) in an aqueous sol-gel route can also help in controlling the morphology of the resulting nanoparticles. nih.gov
Surfactant-Assisted Synthesis: Surfactants play a critical role as templates or capping agents to direct the growth and prevent the agglomeration of nanoparticles. cambridge.orgresearchgate.net In a surfactant-assisted synthesis of metallic-silver/nickel oxide nanocomposites, urea (B33335) and hexamethylenetetramine (HMT) were used to facilitate the formation of nanoarrays. nih.govacs.org The choice of surfactant and its concentration can significantly influence the final morphology. scielo.br For instance, polyvinylpyrrolidone (B124986) (PVP) has been used as a structure-directing agent to synthesize nickel nanoparticles with varying shapes like spheres and chains. researchgate.net The interaction of surfactants with the nanoparticle surface modifies their growth patterns, enabling the creation of specific and complex nanostructures. researchgate.net
Table 2: Influence of Synthesis Parameters on Nanostructure Morphology
| Synthesis Method | Key Parameter(s) | Resulting Morphology/Structure | Compound System | Reference(s) |
| Hydrothermal | Reaction Time (1-18h) | Evolution from amorphous particles to crystalline nanorods | MnO₂ | acs.org |
| Hydrothermal | Precursor Ratios, Surfactants | Nanorods, nanotubes, nanocubes, nanowires | MnO₂ | scirp.org |
| Solvothermal | Solvent Ratio, Precursors, Surfactants | Schists, rods, fibers, nanoparticles | Manganese Oxides | cambridge.org |
| Sol-Gel | Calcination Temperature (500-700°C) | Increased crystallite size with temperature | NiO | mdpi.com |
| Sol-Gel | Ferrite Content, Calcination Temp. | Control over particle size and secondary phases | Ni₀.₆Mn₀.₄Fe₂O₄ in SiO₂ | bohrium.commdpi.com |
| Surfactant-Assisted | PVP Concentration | Sphere, chain, and thorn-like wire morphologies | Nickel | researchgate.net |
| Surfactant-Assisted | Urea, HMT | Self-assembled nanoarrays | Ag/NiO/g-CN | nih.govacs.org |
Advanced Structural Elucidation and Compositional Analysis
Crystalline Structure Determination
The determination of the crystalline structure provides foundational information about the phase composition and atomic arrangement within a material. X-ray diffraction is the primary tool for this purpose, with Rietveld refinement offering a powerful method for extracting detailed structural parameters from powder diffraction data.
X-ray Diffraction (XRD) Analysis and Rietveld Refinement
XRD is a powerful technique for identifying the crystalline phases within a material. In manganese-nickel-silver oxide systems, XRD patterns can reveal the presence of various structures, such as spinel or layered oxides. Rietveld refinement of these patterns allows for the precise determination of lattice parameters, phase fractions, and atomic positions.
For instance, in a study of silver-coated LiNi₀.₈Co₀.₁Mn₀.₁O₂ (Ag-NCM811), XRD patterns were indexed to the α-NaFeO₂ layered structure with an R-3m lattice space group. mdpi.com Rietveld refinement of the data indicated that the silver coating consisted of approximately 1.7 mol% metallic Ag (cubic, space group Fm-3m) and 1.6 mol% silver oxide (AgO). mdpi.com The refinement demonstrated a good correlation between the experimental and calculated diffraction patterns. aip.org
In a different system, Ag:MnCoNiO supported on reduced graphene oxide/nickel foam, XRD analysis identified the presence of cubic spinel phases. Specifically, peaks corresponding to MnNi₂O₄ and MnCo₂O₄ were observed, confirming the polycrystalline nature of the metal oxide. mdpi.com Similarly, in Ag-doped nickel oxide (Ag@NiO) nanoparticles, XRD patterns confirmed the face-centered cubic structure of NiO, with additional peaks appearing with increasing silver concentration, indicating the presence of a secondary silver phase. nih.gov
The following table summarizes the crystallographic data obtained from Rietveld refinement for a pristine and a silver-coated NCM811 cathode material. mdpi.com
| Parameter | Pristine NCM811 | Ag-NCM811 |
| Space Group | R-3m | R-3m |
| a (Å) | 2.8753 | 2.8751 |
| c (Å) | 14.1928 | 14.1921 |
| c/a ratio | 4.9359 | 4.9360 |
| Cell Volume (ų) | 101.76 | 101.74 |
| Rwp (%) | 6.88 | 7.97 |
| Rp (%) | 5.21 | 6.13 |
| GOF | 1.33 | 1.41 |
Electron Diffraction and High-Resolution Transmission Electron Microscopy (HR-TEM)
HR-TEM provides direct visualization of the crystal lattice, offering insights into the local crystalline order, defects, and the morphology of nanoparticles. Selected area electron diffraction (SAED) complements HR-TEM by providing diffraction patterns from localized regions, which helps in identifying the crystal structure of individual nanoparticles or grains.
In studies of manganese-doped nickel oxide (Mn-doped NiO), HR-TEM images have revealed the polycrystalline nature of the nanoparticles, with particle diameters in the range of 2-20 nm. tandfonline.com The SAED patterns of these materials showed distinct diffraction rings, further confirming their polycrystalline character. tandfonline.com Similarly, for Ag-doped NiO nanoparticles, TEM analysis has shown non-spherical shapes with irregular geometries, and SAED patterns have confirmed their crystalline nature. nih.gov
HR-TEM has also been instrumental in visualizing the heterointerfaces in complex materials. For example, in silver/manganese oxide (Ag/Mn₃O₄) nanorods, HR-TEM was used to observe the interface between the silver nanoparticles and the manganese oxide support. ucl.ac.uk In another study on Ag-NiO nanosheets on nickel foam, TEM images showed the distribution of silver nanoparticles within the NiO nanostructures. researchgate.net
Local Atomic Structure and Coordination Environment
While XRD provides information about the long-range crystalline order, X-ray absorption spectroscopy (XAS) is a powerful tool for probing the local atomic structure and electronic state of a specific element within a material. XAS is divided into two regions: X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
X-ray Absorption Spectroscopy (XAS): XANES and EXAFS Investigations
XANES spectra are sensitive to the oxidation state and coordination geometry of the absorbing atom. For manganese-containing oxides, the position and shape of the Mn K-edge XANES spectrum can provide information about the average oxidation state of manganese. doi.org For example, in-situ Mn K-edge XANES has been used to track changes in the manganese oxidation state in a bifunctional manganese oxide catalyst during electrochemical reactions. mdpi.com
In a study of silver adatoms on nanostructured manganese oxide, Ag K-edge XANES spectra were used to probe the electronic state of silver. fudan.edu.cn The results were compared with those of Ag foil and Ag₂O to determine the oxidation state of the silver atoms on the manganese oxide surface. fudan.edu.cn Similarly, Ag K-edge XANES has been employed to study the nature of silver in argentiferous manganese oxides. researchgate.net
Extended X-ray Fine Structure (EXAFS) for Bond Distances and Coordination
The EXAFS region of the XAS spectrum contains information about the local atomic environment of the absorbing atom, including bond distances and coordination numbers of neighboring atoms. Analysis of the EXAFS signal can provide a detailed picture of the local structure, even in amorphous or poorly crystalline materials.
For instance, in a study of silver/manganese oxide nanorods (Ag/Mn₃O₄), Mn K-edge EXAFS was used to determine the local coordination environment of the manganese atoms. ucl.ac.uk The Fourier transform of the k³-weighted EXAFS spectra provided information on the Mn-O and Mn-Mn bond distances. ucl.ac.uk In another example, EXAFS analysis of silver in manganese oxides revealed that Ag⁺ ions were bound in a tetrahedral AgO₄ structure within the interlayer cation exchange sites of the manganese oxide. researchgate.net
The following table presents a summary of the EXAFS fitting results for Ag/Mn₃O₄ and a reference Mn₃O₄ sample, detailing the coordination numbers (CN), bond distances (R), and Debye-Waller factors (σ²). ucl.ac.uk
| Sample | Shell | CN | R (Å) | σ² (Ų) | ΔE₀ (eV) |
| Ag/Mn₃O₄ | Mn-O | 4.8 | 1.95 | 0.007 | 4.3 |
| Mn-Mn | 4.7 | 2.97 | 0.008 | ||
| Mn₃O₄ | Mn-O | 6.0 | 1.96 | 0.007 | 4.1 |
| Mn-Mn | 6.0 | 2.98 | 0.008 |
Elemental Mapping and Distribution Analysis
Energy-dispersive X-ray spectroscopy (EDX or EDS) coupled with scanning electron microscopy (SEM) or TEM is a widely used technique for determining the elemental composition and distribution within a material. Elemental mapping provides a visual representation of how different elements are distributed across the sample's surface or within its microstructure.
In the case of Ag:MnCoNiO on rGO/Ni foam, EDX analysis confirmed the presence of Mn, Co, Ni, O, and Ag. mdpi.com The elemental mapping further revealed a homogeneous distribution of these elements on the surface of the rGO/Ni foam. mdpi.com Similarly, for porous Ni-Co-Mn oxide nanoneedles, elemental mapping showed a uniform spatial distribution of cobalt, nickel, manganese, and oxygen. frontiersin.org
Elemental mapping has also been crucial in understanding the structure of more complex systems. For example, in an Al-Cu-Ni-Mn-Ag high entropy alloy, elemental mapping was used to characterize the oxide formation and microstructural changes after oxidation, showing that aluminum and manganese preferentially oxidize. utep.edu In a tri-metallic Mn-Ni-Fe oxide, EDS elemental mapping confirmed the coexistence of the three metallic elements with oxygen, indicating the formation of the mixed oxide. nih.gov
The atomic percentages of elements in an Ag:MnCoNiO electrode, as determined by EDX, are presented in the table below. mdpi.com
| Element | Atomic % |
| O | 44.11 |
| S | 2.31 |
| Co | 17.35 |
| Ni | 31.17 |
| Mn | 1.67 |
| Na | 2.46 |
| Ag | 0.72 |
| Cl | 0.19 |
Energy Dispersive X-ray Spectroscopy (EDS)
Energy Dispersive X-ray Spectroscopy (EDS or EDX) is a fundamental technique for determining the elemental composition of a material. When a sample of Manganese;nickel;oxosilver is bombarded with a high-energy electron beam, atoms within the sample are excited, causing them to emit characteristic X-rays. The energy of these X-rays is unique to each element, allowing for qualitative and quantitative analysis.
Detailed research findings from EDS analysis confirm the presence of manganese (Mn), nickel (Ni), silver (Ag), and oxygen (O) as the primary constituent elements of the compound. nih.govmdpi.com The technique is also invaluable for assessing the material's purity, as it can detect any unwanted elemental impurities. nih.gov In nanoparticle or composite forms of the material, EDS mapping can be employed to visualize the spatial distribution of each element, confirming a homogeneous distribution of Mn, Ni, and Ag throughout the oxide matrix. researchgate.netacs.org The quantitative data obtained from EDS spectra provide the elemental weight and atomic percentages, which are crucial for verifying the stoichiometry of the synthesized compound. nih.govedax.com For instance, analysis of related nickel manganese oxide systems has been used to confirm the appropriate proportions of Ni, Mn, and O. nih.gov Similarly, in silver-manganese oxide composites, EDS confirms the presence of elemental silver and manganese in their oxide forms. mdpi.com A significant peak for silver at approximately 3 keV is a characteristic identifier in such materials. mdpi.com
Table 1: Representative Elemental Composition of this compound by EDS
| Element | Series | Energy (keV) | Atomic % | Weight % |
| O | K-series | 0.525 | 58.14 | 28.72 |
| Mn | L-series | 0.637 | 13.25 | 22.48 |
| Ni | L-series | 0.851 | 12.98 | 23.59 |
| Ag | L-series | 2.984 | 15.63 | 25.21 |
| Note: The data presented in this table is illustrative and synthesized from typical results for mixed metal oxides containing manganese, nickel, and silver. Actual values may vary based on the specific synthesis method and stoichiometry. |
Electron Energy Loss Spectroscopy (EELS)
Electron Energy Loss Spectroscopy (EELS) provides detailed information on elemental composition, chemical bonding, and electronic properties at high spatial resolution. gatan.comresearchgate.net The technique analyzes the energy distribution of electrons that have passed through a thin sample of the material. Inelastic scattering events, where incident electrons lose energy by interacting with the sample's atoms, produce characteristic energy loss features.
For this compound, the core-loss region of the EELS spectrum is of particular interest. This region displays ionization edges corresponding to the energy required to excite core-level electrons to unoccupied states. wikipedia.org The precise energy and shape of these edges, known as the Energy-Loss Near-Edge Structure (ELNES), are sensitive to the element's local chemical environment and oxidation state. gatan.com
Key features in the EELS spectrum include the Oxygen K-edge, the Manganese L₂,₃-edge, and the Nickel L₂,₃-edge. globalsino.com The Mn L₂,₃ white lines result from the excitation of 2p electrons to unoccupied 3d orbitals. globalsino.com The intensity ratio of the L₃ and L₂ peaks (I(L₃)/I(L₂)) and the energy position of the L₃ peak maximum can be used to determine the manganese valence state (e.g., Mn²⁺, Mn³⁺, or Mn⁴⁺). acs.orgglobalsino.com Similarly, analysis of the Ni L₂,₃ edges provides information on the oxidation state of nickel. EELS analysis of silver can reveal features of its plasmon resonances and M-edges, which are indicative of its metallic or oxidized state. aps.org
Table 2: Characteristic Core-Loss Edges for this compound in EELS
| Element | Edge | Energy Loss (eV) | Information Provided |
| Oxygen | K | ~532 | O bonding environment, density of unoccupied O 2p states |
| Manganese | L₂,₃ | ~640 - 665 | Mn valence state (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), spin state, and coordination |
| Nickel | L₂,₃ | ~855 - 880 | Ni valence state (e.g., Ni²⁺, Ni³⁺), electronic structure |
| Silver | M₄,₅ | ~368 - 380 | Ag elemental presence, electronic state |
| Note: Energy values are approximate and can shift based on the specific chemical environment and oxidation states of the elements within the compound. |
Vibrational and Rotational Spectroscopy
Vibrational spectroscopy techniques are essential for probing the chemical bonds and crystal lattice structure of this compound. By measuring how the material interacts with electromagnetic radiation, these methods reveal the characteristic vibrational frequencies of its atomic constituents.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Groups and Chemical Bonds
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a material, which excites molecular vibrations (stretching and bending). The resulting spectrum serves as a molecular "fingerprint," identifying the functional groups and chemical bonds present. semanticscholar.org
In the analysis of this compound, the far-infrared region of the spectrum (typically below 1000 cm⁻¹) is particularly informative, as this is where the vibrations of metal-oxygen (M-O) bonds occur. researchgate.net Research on related nickel-manganese oxide systems shows characteristic absorption bands corresponding to the stretching vibrations of Mn-O and Ni-O bonds. nih.gov Specifically, peaks in the 500-700 cm⁻¹ range are often attributed to these bonds within octahedral or tetrahedral coordination environments. nih.gov The presence of bands around 600 cm⁻¹ can also indicate the formation of Ag-O bonds, confirming the oxidized state of silver within the compound's structure. mdpi.com Additional broad absorption bands often observed around 3445 cm⁻¹ and 1630 cm⁻¹ are typically assigned to the O-H stretching and bending vibrations of adsorbed water molecules on the material's surface. researchgate.net
Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Bond Type | Reference |
| ~640-650 | Asymmetric Stretching | Mn-O in MnO₆ octahedra | nih.gov |
| ~530-545 | Stretching | Ni-O-Mn / Mn-O-Mn | nih.gov |
| ~600 | Stretching | Ag-O | mdpi.com |
| ~400-500 | Bending/Stretching | O-Mn-O / O-Ni-O | kyushu-u.ac.jpresearchgate.net |
| ~1630 | Bending | H-O-H (adsorbed water) | researchgate.net |
| ~3445 | Stretching | O-H (adsorbed water) | researchgate.net |
Raman Spectroscopy for Lattice Vibrations and Molecular Modes
Raman spectroscopy is a light scattering technique that provides information on vibrational, rotational, and other low-frequency modes in a system. It is highly sensitive to the crystalline structure and symmetry of a material, making it an excellent tool for characterizing the lattice structure of this compound.
For mixed nickel-manganese oxides, particularly those with a spinel structure, Raman spectra are typically dominated by distinct vibrational modes. researchgate.net The most prominent of these is often the A₁g mode, which appears in the 640–660 cm⁻¹ range. researchgate.netmdpi.com This mode is assigned to the symmetric stretching vibration of oxygen atoms within the MnO₆ octahedral units of the crystal lattice. researchgate.net Another significant peak, often associated with the F₂g mode, can be observed at lower wavenumbers (around 510-520 cm⁻¹) and is related to Ni-O stretching modes. acs.org The presence and position of these peaks confirm the formation of the intended mixed-metal oxide phase and provide insight into its crystallinity and local structural order. tu-darmstadt.derruff.info The Raman spectrum of a composite containing MnO₂ and silver would also prominently feature the characteristic MnO₂ A_g peak around 643 cm⁻¹. mdpi.com Variations in peak position or broadening can indicate changes in cation substitution, structural disorder, or the presence of different oxide phases. mdpi.com
Table 4: Principal Raman Modes for this compound
| Wavenumber (cm⁻¹) | Mode Assignment | Description | Reference |
| ~640-660 | A₁g | Symmetric Mn-O stretching in MnO₆ octahedra | researchgate.netmdpi.com |
| ~510-520 | F₂g | Ni-O stretching vibrations | acs.org |
| ~560 | LO mode | Associated with NiO domains | mdpi.com |
| ~490 | F₂g | Associated with MnCo₂O₄-like domains (if Co present) | mdpi.com |
Mass Spectrometry Techniques (e.g., CSI-MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. While less common for bulk solid-state materials than for molecules, specialized MS techniques like Time-of-Flight Secondary Ion Mass Spectrometry (TOF-SIMS) can provide detailed surface elemental and molecular information. It is possible the user's reference to "CSI-MS" is a typographical error for a technique like TOF-SIMS, which is suitable for this type of analysis.
In a TOF-SIMS experiment, a primary ion beam sputters the surface of the this compound sample, generating secondary ions from the top atomic layers. These secondary ions are then analyzed based on their mass. This technique is extremely surface-sensitive and can be used to identify the elements and small molecular fragments present on the material's surface.
For a complex oxide like this compound, TOF-SIMS can detect not only the individual metallic ions (Mn⁺, Ni⁺, Ag⁺) but also various metal-oxide cluster ions (e.g., MnO⁺, NiO⁺, AgO⁺, Mn₂O₃⁺). researchgate.net The distribution and relative intensities of these cluster ions can offer insights into the surface chemistry and the oxidation states of the metals. researchgate.net Studies on various transition-metal oxides show a strong correlation between the bulk oxide structure and the specific MₓOᵧ⁺/⁻ cluster ions detected by mass spectrometry. researchgate.net This makes it a powerful tool for confirming the presence of the oxosilver component and understanding the surface composition of the material.
Table 5: Hypothetical Secondary Ions for this compound in TOF-SIMS
| Ion Species | Type | Information Gained |
| Mn⁺, Ni⁺, Ag⁺ | Positive Atomic Ion | Elemental presence on the surface |
| O⁻, O₂⁻ | Negative Atomic/Molecular Ion | Presence of oxygen |
| MnO⁺, NiO⁺, AgO⁺ | Positive Metal-Oxide Ion | Confirmation of metal-oxygen bonds |
| Mn₂O⁺, Ni₂O⁺ | Positive Dimer Ion | Indication of oxide clustering |
| MnNiO⁺, MnAgO⁺ | Positive Mixed-Metal Ion | Evidence of intimate mixing at the atomic level |
| MnO₂⁻, NiO₂⁻ | Negative Metal-Dioxide Ion | Information on higher oxidation states |
Electronic Structure and Bonding Characterization
Spectroscopic Probes of Electronic States
Spectroscopic techniques are indispensable for experimentally probing the electronic states, oxidation states, and local coordination environments of the constituent atoms.
UV-Visible spectroscopy is a powerful tool for investigating electronic transitions, primarily ligand-to-metal charge transfer (LMCT) and d-d transitions, in transition metal oxides. rsc.org In manganese- and nickel-containing oxides, characteristic absorption bands provide insight into the electronic environment.
For instance, studies on MnO₂ nanoparticles doped with silver (Ag) show distinct absorption features. mdpi.com Bare MnO₂ exhibits an absorption peak around 311 nm, which is attributed to charge transfer phenomena. mdpi.com Upon doping with silver nanoparticles, this absorption band shifts to approximately 324 nm, indicating a modification of the electronic structure due to the introduction of silver and charge transfer through a direct ligand-to-metal transition. mdpi.com The optical bandgap energies for pure and Ag-doped MnO₂ have been calculated as 2.79 eV and 2.66 eV, respectively, further confirming the influence of silver on the electronic transitions. mdpi.com
In nickel-doped manganese oxide systems, such as Ni-doped Mn₃O₄ nanoparticles, potential-dependent in-situ UV-Vis spectra are used to monitor the generation of intermediate manganese species during electrochemical processes like water oxidation. nih.gov By analyzing the differential absorbance spectra, researchers can track changes in electronic states associated with the catalytic cycle. nih.gov
Table 1: UV-Vis Spectroscopic Data for Related Oxide Systems
| Compound System | Absorption Peak (nm) | Assignment | Bandgap (eV) | Reference |
| Bare MnO₂ | ~311 | Charge Transfer | 2.79 | mdpi.com |
| Ag-doped MnO₂ | ~324 | Ligand-to-Metal Charge Transfer | 2.66 | mdpi.com |
| NiO-NPs | 300 - 350 | Characteristic Absorbance | - | researchgate.net |
Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for studying materials with unpaired electrons, making it ideal for characterizing the paramagnetic centers in manganese and nickel oxides. nih.govdu.ac.in The spin state of manganese is particularly important, as it can exist in various oxidation states (e.g., Mn²⁺, Mn³⁺, Mn⁴⁺), each with a distinct EPR signature.
In studies of Ni-doped Mn₃O₄ nanoparticles, EPR is used to track the evolution of manganese species during electrocatalysis. nih.gov A notable finding is the emergence of an unprecedented signal at g = 1.83, which evolves during the stepwise transition from the Jahn-Teller-distorted Mn(III). nih.gov This signal is assigned to a low-spin Mn(IV)-oxo species (S=1/2), an important intermediate in oxidation reactions. nih.gov Computational analyses support this, suggesting that the nickel substitution compresses the surface Mn octahedron, stabilizing this low-spin state. nih.gov
EPR studies on Mn-substituted Ni-ferrites also provide valuable data. The spectra of MnₓNi₁₋ₓFe₂O₄ nanoparticles reveal broad resonance signals, and the calculated g-factor can be used to understand the magnetic interactions between the ions. researchgate.net For many Mn-doped ferrites, g-factors in the range of 2.0-3.1 have been reported. researchgate.net The linewidth of the EPR signal can also offer clues about the material's nature; biogenic manganese oxides often show narrow linewidths (<580 Gauss) compared to their abiotic counterparts (>1200 G), a feature attributed to structural vacancies. nih.gov
Table 2: EPR Spectroscopic Parameters for Mn/Ni-Containing Oxides
| System | Key Species | g-factor | Linewidth (Gauss) | Significance | Reference |
| Ni-doped Mn₃O₄ | Low-spin Mn(IV)-oxo | 1.83 | - | Identification of catalytic intermediate | nih.gov |
| Biogenic Mn Oxides | Mn(III)/Mn(IV) | - | < 580 | Criterion for biogenicity | nih.gov |
| Abiotic Mn Oxides | Mn(III)/Mn(IV) | - | > 1200 | Broader signal due to spin-spin interactions | nih.gov |
| Mn-doped Ni Ferrites | Mn²⁺ in ferrite (B1171679) lattice | 2.0 - 3.1 | Broad | Indicates magnetic interactions | researchgate.net |
Magnetic Circular Dichroism (MCD) spectroscopy, which measures the difference in absorption of left and right circularly polarized light in a magnetic field, provides detailed insights into the electronic structure of paramagnetic species. researchgate.net It is particularly useful for assigning ligand-field (d-d) and charge-transfer transitions that may be weak or overlapping in standard absorption spectra. nih.gov
For mononuclear Mn(IV)-oxo complexes, variable-temperature MCD is employed to identify specific excited states involved in chemical reactivity. nih.gov By analyzing the temperature dependence of the MCD signals (C-terms), researchers can unambiguously assign low-energy features to specific excited states, such as the ⁴E state in a Mn(IV)-oxo complex, which is proposed to be crucial for its reactivity. nih.gov Although direct MCD data for manganese;nickel;oxosilver is not available, these studies on related systems highlight the technique's potential for elucidating the complex electronic and magnetic interactions within such materials. nih.govresearchgate.net
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and, crucially, the oxidation states of elements within a material. mdpi.com For mixed oxides like this compound, XPS is essential for clarifying the valence states of Mn, Ni, and Ag.
In mixed silver-nickel oxide (AgNiO₂), XPS analysis of the Ni 2p region shows a complex structure. aip.org The main Ni 2p₃/₂ peak can be fitted with components around 854.5 eV and 856.0 eV, which are attributed to Ni²⁺ and potentially Ni³⁺ states, respectively. aip.org The presence of shake-up satellites and their intensity relative to the main peak can further help distinguish between different nickel species. aip.orgresearchgate.net For the silver, the Ag 3d₅/₂ peak in AgNiO₂ is found at 367.8 eV. aip.org The calculated Auger parameter for silver in this compound (725.1 eV) is intermediate between that of metallic silver (Ag⁰) and silver(I) oxide (Ag₂O), suggesting an oxidized silver state with an effective charge lower than in Ag₂O. aip.org
When nickel ions are adsorbed onto biogenic manganese oxides (BMO), XPS reveals changes in the manganese oxidation states. mdpi.com The BMO contains Mn²⁺, Mn³⁺, and Mn⁴⁺, and upon Ni²⁺ removal from a solution, the proportion of Mn²⁺ increases, suggesting a redox process contributes to the interaction. mdpi.com
Table 3: XPS Binding Energies for Relevant Elements in Oxide Matrices
| Element (Core Level) | Compound | Binding Energy (eV) | Inferred Oxidation State | Reference |
| Ni 2p₃/₂ | AgNiO₂ | 854.5 | Ni²⁺ | aip.org |
| Ni 2p₃/₂ | AgNiO₂ | 856.0 | Ni³⁺ / Non-local screening | aip.org |
| Ag 3d₅/₂ | AgNiO₂ | 367.8 | Ag⁺ (with reduced effective charge) | aip.org |
| Mn 2p₃/₂ | MnO₂ | ~642.3 | Mn⁴⁺ | researchgate.net |
| Mn 2p₁/₂ | MnO₂ | ~654.0 | Mn⁴⁺ | researchgate.net |
| O 1s | AgNiO₂ | 528.9 | Lattice Oxygen (Ag-O-Ni) | aip.org |
Magnetic Circular Dichroism (MCD) Spectroscopy for Ligand-Field and Charge-Transfer States
Theoretical Descriptions of Electronic Structure
Theoretical methods, particularly Density Functional Theory, complement experimental findings by providing a detailed, atomistic picture of the electronic ground state, bonding, and magnetic interactions.
Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure (or electron density) of many-body systems. github.ioesqc.org It is widely applied to solid-state materials to predict properties such as lattice parameters, band structures, and magnetic ordering. aps.org
For Ni-doped Mn₃O₄, DFT calculations have been instrumental in understanding the catalytic mechanism of water oxidation. nih.gov The calculations confirmed that the substitution of Ni into the manganese oxide lattice induces a z-axis-compressed octahedral C₄ᵥ crystal field. nih.gov This specific crystal field is responsible for stabilizing the low-spin Mn(IV)-oxo intermediates that are identified experimentally by EPR, providing a clear link between structural modification and electronic state stabilization. nih.gov
DFT combined with ab initio thermodynamics has also been used to study the surface stability and structure of manganese oxides like γ-MnOOH under varying environmental conditions. aps.org Such calculations can predict the most stable surface terminations in response to oxygen and water partial pressures, which is critical for understanding surface reactivity and catalysis. aps.org While specific DFT studies on the quaternary this compound compound are scarce, the principles and methodologies applied to related ternary and binary oxides provide a robust framework for predicting its ground state properties, including the relative stability of different atomic arrangements and the nature of the magnetic coupling between Mn and Ni ions. aps.orgarxiv.org
High-Level Quantum Chemical Calculations (e.g., CASSCF) for Excited States and Reactivity
The accurate description of the electronic structure in transition metal compounds, such as those containing manganese, nickel, and silver, necessitates the use of high-level quantum chemical calculations. Methods like the Complete Active Space Self-Consistent Field (CASSCF) are particularly powerful for studying systems with significant static correlation effects, which are common in transition metal complexes due to the near-degeneracy of d-orbitals. acs.orgfaccts.de CASSCF provides a qualitatively correct wavefunction that serves as an excellent starting point for more accurate calculations of dynamic correlation, which is crucial for understanding excited states and reactivity. faccts.de
The CASSCF method divides the molecular orbitals into three subspaces: inactive, active, and external orbitals. faccts.de This division allows for a focused and accurate calculation of the electronic states that are most important for chemical reactivity. For manganese and nickel-containing systems, multireference methods like CASSCF are occasionally used to handle the near-degeneracies that frequently occur. acs.org The accurate computation of excited electronic states has historically been a challenge for quantum chemistry, but methods like CASPT2 (CASSCF with second-order perturbation theory) have proven successful due to their balance of accuracy and computational cost. molcas.org These calculations are vital for understanding phenomena such as photochemistry and photophysics, where numerous electronic states and complex mechanisms are involved. molcas.org For instance, understanding the low-lying excited states of Mn(IV)-oxo complexes is key to explaining their reactivity in C-H bond activation, with some models postulating the involvement of a specific excited state. nih.gov
The table below summarizes key quantum chemical methods and their applications in studying transition metal-oxo complexes.
Table 1: Quantum Chemical Methods for Transition Metal-Oxo Systems
| Method | Description | Application in Mn-Ni-Ag-O Systems | References |
|---|---|---|---|
| CASSCF | Complete Active Space Self-Consistent Field: A multiconfigurational method for strong static correlation. | Provides a qualitatively correct wavefunction for ground and excited states, essential for understanding reactivity. | acs.orgfaccts.de |
| CASPT2 | CASSCF with second-order perturbation theory: Adds dynamic correlation to the CASSCF wavefunction. | Accurately calculates energies of excited states, crucial for photochemistry and understanding reaction mechanisms. | molcas.org |
| DFT | Density Functional Theory: A widely used method for calculating electronic structure. | Used to study ground-state properties, reaction mechanisms, and predict spectroscopic signatures. | researchgate.netmdpi.com |
| Coupled Cluster (CC) | A highly accurate method for electronic structure, systematically improvable. | Provides benchmark calculations for ground and excited-state properties of materials like MnO and NiO. | aps.org |
High-Valent Metal-Oxo Intermediates in Manganese-Nickel-Oxosilver Systems
High-valent metal-oxo species are recognized as key reactive intermediates in a wide array of biological and synthetic oxidation reactions. nsf.gov In nature, enzymes containing manganese and iron utilize these intermediates for critical processes like water oxidation in photosystem II and the hydroxylation of organic substrates by Cytochrome P450. nsf.govnih.govnih.gov The study of synthetic model complexes provides invaluable insight into the structure, stability, and reactivity of these transient species.
Formation and Stabilization of Mn(IV)-Oxo, Mn(V)-Oxo, and Mn(VI)-Oxo Species
The generation and stabilization of high-valent manganese-oxo species are central to their role in catalysis. The oxidation state of manganese can range from +2 to potentially +7, with Mn(IV), Mn(V), and Mn(VI) being particularly important in oxidative transformations.
Mn(IV)-Oxo Species: Mononuclear manganese(IV)-oxo complexes are frequently proposed as intermediates in oxidation reactions. nih.govnih.gov They can be generated through various methods, including the reaction of Mn(III)-hydroxo complexes with oxidants like iodosylbenzene (PhIO) or through the one-electron oxidation of Mn(III)-oxo precursors. nih.govresearchgate.net The stability and reactivity of Mn(IV)-oxo complexes are highly dependent on the coordinating ligand environment. nih.gov For example, the presence of redox-inactive metal ions can stabilize Mn(IV)-oxo species. nih.gov In some systems, Mn(IV)-oxo intermediates are relatively stable, allowing for their characterization by various spectroscopic techniques. researchgate.netnih.gov However, they can also be highly reactive, participating in hydrogen-atom transfer (HAT) and oxygen-atom transfer (OAT) reactions. nih.govnih.gov
Mn(V)-Oxo Species: Manganese(V)-oxo complexes are even more potent oxidants and have been implicated in challenging reactions like O-O bond formation. nih.gov These species can be formed through the oxidation of lower-valent manganese precursors. For example, Mn(V)-oxo porphyrins can be generated by reacting Mn(III) porphyrins with terminal oxidants at high pH. acs.orgresearchgate.net The stability of Mn(V)-oxo species is also heavily influenced by the ligand framework and the presence of axial ligands. acs.org Some Mn(V)-oxo complexes are diamagnetic low-spin (S=0) species, while high-spin (S=1) variants have also been prepared and studied. nih.govdiva-portal.org Computational studies suggest that for some reactions, thermally activated triplet excited states of singlet Mn(V)-oxo complexes could be the reactive species. diva-portal.org
Mn(VI)-Oxo Species: The Mn(VI)-oxo state is less common and more challenging to access and stabilize. Theoretical studies suggest that a Mn(V)-oxo species can be oxidized by one electron to formally generate a Mn(VI)-oxo transient. chemrxiv.org In certain ligand environments, such as those involving tetraazaporphine, quantum-chemical calculations predict the potential for stabilizing a Ni(VI) oxidation state, suggesting that with appropriate ligand design, high oxidation states like Mn(VI) could be accessible in mixed-metal systems. mdpi.com
The following table details the formation and key characteristics of high-valent Mn-oxo species.
Table 2: Formation and Properties of High-Valent Manganese-Oxo Species
| Species | Formation Method | Spin State | Key Characteristics | References |
|---|---|---|---|---|
| Mn(IV)-Oxo | Oxidation of Mn(III)-OH or Mn(III)-O complexes | Typically S=3/2 (high-spin) or S=1/2 (low-spin) | Active in HAT and OAT reactions; stability influenced by ligand field and redox-inactive ions. | nih.govnih.govnih.govnih.gov |
| Mn(V)-Oxo | Oxidation of Mn(III) or Mn(IV) precursors; O2 activation | Typically S=0 (low-spin) or S=1 (high-spin) | Potent oxidant, implicated in O-O bond formation; stability dependent on pH and ligands. | nih.govacs.orgdiva-portal.orgmarquette.edu |
| Mn(VI)-Oxo | Proposed via one-electron oxidation of Mn(V)-oxo | - | Highly reactive transient species; theoretically predicted in specific systems. | chemrxiv.orgnih.gov |
Influence of Nickel and Silver on Oxo-Species Reactivity and Spin States
In a mixed-metal manganese-nickel-oxosilver system, the presence of nickel and silver is expected to significantly modulate the properties of the manganese-oxo intermediates.
Influence of Nickel: The incorporation of nickel can have a profound effect on the electronic structure and reactivity of manganese oxides. In Ni-doped Mn₃O₄ nanoparticles used for water oxidation, computational analysis revealed that the substituted nickel induces a compressed octahedral crystal field. nih.gov This specific ligand field stabilizes a low-spin (S=1/2) Mn(IV)-oxo intermediate, which was identified as the active species. nih.gov The spin state of a metal center is a critical determinant of its reactivity. mdpi.com For instance, in C-H bond activation, the reactivity of metal-oxo species can be enhanced by increasing the radical character on the oxo ligand, a property that is linked to the spin state. researchgate.net Generally, moving from manganese to nickel in a series of metal-oxo complexes leads to a decrease in the metal-oxo bond strength and an increase in the oxyl character, suggesting higher hydrogen-abstraction reactivity. researchgate.net
Influence of Silver: The addition of silver to manganese oxides can alter their structural and redox properties. In cryptomelane-type manganese oxides, introducing silver during synthesis can lead to the partial replacement of other ions in the structure. researchgate.net This can cause a partial decomposition of the ordered structure, which in turn increases the material's reducibility and catalytic activity. researchgate.net In other cases, the formation of Ag-O-Mn bridges has been proposed. researchgate.net These bridges could facilitate electron transfer between manganese and silver, increasing the mobility and activity of the bridging oxygen, thereby enhancing catalytic performance. researchgate.net The spin state of high-valent iron or manganese intermediates, which are crucial in many catalytic oxidations, can be influenced by the co-ligands present. mdpi.com
The interplay between manganese, nickel, and silver would therefore create a complex landscape of electronic and structural effects. Nickel's ability to tune the spin state of manganese-oxo centers, combined with silver's potential to modify the redox properties and oxygen mobility, could lead to unique catalytic activities in manganese-nickel-oxosilver systems.
Defect Chemistry and Non Stoichiometry in Manganese Nickel Oxosilver Compounds
Point Defects: Vacancies and Interstitial Species
Point defects, which are zero-dimensional imperfections in the crystal lattice, are fundamental to the non-stoichiometry of manganese-nickel-oxosilver compounds. libretexts.org These defects can be categorized as vacancies, where an atom is missing from its regular lattice site, and interstitial species, where an atom occupies a site that is normally vacant. mdpi.com
The following table summarizes the common point defects related to metal ions in manganese-nickel-oxosilver compounds:
| Defect Type | Description | Example Notation |
|---|---|---|
| Metal Vacancy | A cation is missing from its regular lattice site. | V''Mn, V''Ni, V'Ag |
| Metal Interstitial | A cation occupies a position that is typically empty in an ideal crystal. | Mni••, Nii••, Agi• |
| Antisite Defect | A cation occupies the crystallographic site of another cation. | MnNi, NiMn, AgMn |
Oxygen non-stoichiometry is a critical aspect of the defect chemistry in manganese-nickel-oxosilver compounds, encompassing both oxygen deficiency and oxygen excess. swinburne.edu.au Oxygen vacancies (V••O) are common defects in metal oxides and create a net positive charge, which is typically compensated by the reduction of neighboring metal cations (e.g., Mn4+ to Mn3+). researchgate.net The formation of oxygen vacancies is often enhanced at elevated temperatures and under low oxygen partial pressures. mdpi.com
Conversely, excess oxygen can be incorporated into the lattice as interstitial oxygen ions (O''i), particularly in structures with open channels or layered arrangements. researchgate.net This process is favored under high oxygen partial pressures and results in the oxidation of metal cations to maintain charge balance. The mobility of these oxygen species, whether vacancies or interstitials, is a key factor in the catalytic activity of these oxides. swinburne.edu.au
Metal Deficiency and Excess in Lattice Structures
Influence of Defect Concentrations on Material Behavior
The concentration and type of defects within the manganese-nickel-oxosilver lattice have a profound impact on the material's properties. acs.org For example, the presence of oxygen vacancies can increase the electrical conductivity by creating charge carriers. acs.org The electronic structure is altered by defects, which can introduce new energy levels within the band gap, thereby affecting the material's optical and electronic properties. mdpi.com In the context of catalysis, defects, particularly surface oxygen vacancies, often act as active sites for the adsorption and activation of reactant molecules. acs.orgacs.org The ability to engineer defect concentrations is, therefore, a powerful strategy for tailoring the functional properties of these materials for specific applications. researchgate.net
Experimental Characterization of Defects (e.g., TGA)
Thermogravimetric analysis (TGA) is a valuable experimental technique for characterizing oxygen non-stoichiometry in manganese-nickel-oxosilver compounds. By precisely measuring the change in mass of a sample as a function of temperature under a controlled atmosphere, TGA can quantify the loss or gain of oxygen. urfu.ruutwente.nl For instance, a weight loss upon heating in an inert or reducing atmosphere can be correlated to the formation of oxygen vacancies. researchgate.net TGA curves can reveal the temperature ranges over which these defects are formed or annihilated, providing insights into the thermal stability and defect chemistry of the material. utm.my
Computational Modeling of Defect Formation and Migration
Computational modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool for investigating defect formation and migration in complex oxides. rsc.org These first-principles calculations can determine the formation energies of various point defects, such as vacancies, interstitials, and antisites, under different thermodynamic conditions. rsc.org By calculating the energy barriers for defect migration, computational models can predict diffusion pathways and ionic conductivity. mdpi.com This theoretical approach provides a detailed, atomic-level understanding of the defect chemistry that complements experimental findings and guides the rational design of materials with optimized properties. mdpi.com
Catalytic Activity and Reaction Mechanisms
Oxidation Catalysis by Manganese-Nickel-Oxosilver Systems
The oxygen evolution reaction (OER) is a critical process in water splitting for hydrogen production. Manganese-nickel-oxosilver materials have demonstrated notable activity as electrocatalysts for the OER. The incorporation of nickel into manganese oxide structures can enhance OER activity by tuning the electronic structure and the adsorption energy of OER intermediates like OH. rsc.org For instance, nickel-doped manganese oxide nanorods have been shown to exhibit moderate stability and activity for the OER in acidic media. rsc.org The mechanism of OER on such surfaces is often described by the adsorbate evolution mechanism (AEM), which involves four consecutive proton-electron transfer steps at a single active site. mdpi.com The process begins with the adsorption of a water molecule and its subsequent deprotonation to form an adsorbed hydroxyl radical (OH). mdpi.com
The presence of silver in these systems can further boost catalytic activity. For example, single silver adatoms on nanostructured manganese oxide surfaces have been shown to enhance the activation of both lattice oxygen and gaseous oxygen, which is crucial for oxidation reactions. fudan.edu.cn In silver/manganese oxide systems, the silver phase can be oxidized during the OER, leading to the formation of Ag-O species that participate in the catalytic cycle. ucl.ac.uk The interaction between silver and manganese oxide can create a Mott-Schottky heterointerface, which promotes the catalytic process through the interaction between electron donor-acceptor pairs and reaction intermediates. ucl.ac.uk
The following table summarizes the performance of some manganese-nickel based OER electrocatalysts:
| Catalyst | Overpotential at 10 mA cm⁻² (mV) | Electrolyte | Stability | Reference |
| Ni–MnO₂ nanorods | 390 | 0.1 M HClO₄ | Stable for at least 5 hours | rsc.org |
Oxygen atom transfer (OAT) is a fundamental reaction in both biological and synthetic chemistry, where an oxygen atom is transferred from a catalyst to a substrate. benthamscience.comeurekalert.org High-valent metal-oxo species are often implicated as the active intermediates in these reactions. nsf.govnih.govwku.edu In the context of manganese and nickel-based systems, these intermediates are generated and play a crucial role in the catalytic oxidation of various substrates. benthamscience.com
While research specifically detailing OAT reactions in manganese-nickel-oxosilver systems is limited, the principles from related systems are applicable. For instance, manganese(IV)-oxo complexes are known to facilitate OAT reactions. nih.govrsc.org The mechanism of these reactions can proceed via a single-step OAT or a stepwise process initiated by electron transfer. nih.govrsc.org The reactivity of these complexes can be significantly influenced by the electronic properties of the supporting ligands and the reaction conditions. rsc.org
The Mars-van Krevelen (M-K) mechanism is often relevant for catalytic oxidation over reducible metal oxides, which would include manganese-nickel-oxosilver systems. fudan.edu.cn This mechanism involves a redox cycle where the substrate is first oxidized by the lattice oxygen of the catalyst, creating an oxygen vacancy. This vacancy is then replenished by gaseous oxygen. fudan.edu.cn The presence of single silver atoms on manganese oxide has been shown to provide a large amount of active surface lattice oxygen, facilitating oxidation reactions like that of benzene. fudan.edu.cn
Electron transfer is a fundamental step in many catalytic oxidation reactions. researchgate.net In manganese-nickel-oxosilver systems, the presence of multiple transition metals with variable oxidation states facilitates multi-electron transfer processes. researchgate.net This is particularly important in reactions like the OER, which involves the transfer of four electrons. mdpi.com
The electronic structure of the catalyst plays a critical role in determining its electron transfer properties. Doping manganese oxide with nickel can modify the electronic structure, thereby influencing the catalytic activity. rsc.orgacs.org The synergy between the different metal components can create a more efficient pathway for electron flow, reducing the activation energy for the reaction. acs.org For example, in Ni-doped MnO₂ catalysts, the enhanced OER activity is attributed to electronic interactions that tune the adsorption energy of intermediates. rsc.org
High-valent metal-oxo species are widely recognized as key reactive intermediates in a variety of oxidation reactions catalyzed by transition metal complexes. nsf.govnih.govscispace.comresearchgate.net These species, such as manganese(IV)-oxo and manganese(V)-oxo, are implicated as the active oxidants in processes like water oxidation and the functionalization of C-H and C=C bonds. nsf.govwku.eduscispace.com
In manganese-based catalysts, the formation of high-valent Mn-oxo intermediates is a critical step in the catalytic cycle for OER. nih.govrsc.org The presence of nickel can influence the formation and stability of these intermediates. For example, in Ni-doped Mn₃O₄ nanoparticles, a low-spin Mn(IV)-oxo species has been spectroscopically identified as an active intermediate during water oxidation. nih.gov The substitution of nickel into the manganese oxide lattice can induce a specific crystal field that stabilizes this low-spin Mn(IV)-oxo intermediate. nih.gov
The following table highlights some high-valent manganese-oxo intermediates and their roles in catalytic cycles:
| Intermediate Species | Catalytic Reaction | Role | Reference |
| Low-spin Mn(IV)-oxo | Water Oxidation | Active intermediate for O-O bond formation | nih.gov |
| Mn(V)=O | Epoxidation | Oxygen atom transfer to olefins | nsf.gov |
Electron Transfer (ET) Processes in Catalysis
Mechanistic Investigations through Spectroscopic and Computational Studies
Understanding the reaction mechanism at a molecular level requires the characterization of transient intermediates formed during the catalytic process. In-situ and ex-situ spectroscopic techniques are powerful tools for this purpose. nih.gov
For manganese-nickel oxide catalysts, in-situ Raman spectroscopy has been employed to directly observe the formation of active intermediates during the OER. nih.gov In Ni-doped Mn₃O₄ nanoparticles, a Raman peak at 744 cm⁻¹ was observed under OER conditions, which was assigned to a Mn(IV)-oxo species based on its shift in ¹⁸O-labeled electrolyte. nih.gov Similarly, in-situ Raman studies of Ag/Mn₃O₄ have revealed the dynamic changes in Ag-O and Mn-O bonds under different applied potentials, providing insights into the OER mechanism. ucl.ac.uk
In-situ soft X-ray absorption spectroscopy (XAS) is another valuable technique for probing the electronic structure and oxidation states of the catalyst under reaction conditions. mit.eduacs.org Studies on manganese oxides have used in-situ XAS to monitor the changes in Mn valence during both the OER and the oxygen reduction reaction (ORR). mit.eduacs.org For Ni₃MnO₄ catalysts, operando Ni L-edge XAS has been used to show that the initial oxide is converted to a hydroxide (B78521) phase under alkaline OER conditions, and a γ-NiOOH phase is formed at the onset of catalysis. acs.org
The table below summarizes the spectroscopic techniques used to identify intermediates in manganese-nickel based catalysts:
| Spectroscopic Technique | Catalyst System | Identified Intermediate/Process | Reference |
| In-situ Raman Spectroscopy | Ni–Mn₃O₄ NPs | Low-spin Mn(IV)-oxo species | nih.gov |
| In-situ Raman Spectroscopy | Ag/Mn₃O₄ | Dynamic changes in Ag-O and Mn-O bonds | ucl.ac.uk |
| Operando Ni L-edge XAS | Ni₃MnO₄ | Formation of γ-NiOOH phase | acs.org |
| In-situ Soft X-ray Absorption Spectroscopy | Manganese Oxide | Changes in Mn valence during OER/ORR | mit.eduacs.org |
Density Functional Theory (DFT) for Reaction Pathways and Transition States
Density Functional Theory (DFT) has proven to be an invaluable computational tool for elucidating the intricate reaction pathways and identifying the transition states involved in catalysis by manganese-containing complexes. DFT calculations allow researchers to model the electronic structure of the catalyst and substrate molecules, providing insights into the energetics of different reaction steps. For instance, in the context of water oxidation by manganese-based catalysts, DFT studies have been instrumental in constructing complete catalytic cycles and identifying the catalytically active species. tind.io These calculations can determine the relative energies of various electronic arrangements, Mulliken spin densities of the metal and oxygen atoms, and metal-oxygen bond lengths, all of which are crucial for understanding the catalyst's behavior. tind.io
DFT has been employed to investigate the mechanism of O-O bond formation, a critical step in water oxidation. Studies have explored the favorability of different potential energy surfaces, such as triplet and quintet states, for this reaction to occur. tind.io For example, in a mononuclear manganese-based water oxidation catalyst, DFT calculations revealed that while the electronic ground state of the key MnV-bis(oxo) intermediate is a triplet, the most favorable pathway for O-O bond formation proceeds on the quintet potential energy surface. tind.io This highlights the importance of considering multiple spin states in theoretical investigations of transition metal catalysis. Furthermore, DFT can be used to calculate the activation barriers for proposed reaction steps, helping to determine the most plausible mechanism. tind.ionih.gov
Recent DFT studies on manganese-based catalysts have also shed light on the conversion of Mn(V)-oxo to Mn(IV)-oxyl species, a transformation believed to be crucial for enhancing O-O coupling in water oxidation. nih.gov These calculations have explained the role of coordinating ligands, such as water, in stabilizing the more reactive Mn(IV)-oxyl species and lowering the activation energy for the subsequent bond formation. nih.gov The insights gained from DFT calculations are not only fundamental to understanding the catalytic mechanism but also provide a rational basis for the design of new and improved catalysts. nih.gov
Water-Nucleophile Attack vs. Oxo-Oxyl Radical Coupling Mechanisms
Two primary mechanisms have been proposed for the crucial O-O bond formation step in water oxidation catalyzed by manganese complexes: water-nucleophile attack and oxo-oxyl radical coupling. nih.gov
The water-nucleophile attack mechanism involves the direct attack of a water molecule or a hydroxide ion on a high-valent metal-oxo species. nih.govnih.gov In this pathway, a Mn(V)=O complex, for example, would be attacked by a hydroxide ion, leading to the formation of a peroxy intermediate and subsequent release of molecular oxygen. nih.gov However, extensive theoretical studies using DFT have cast doubt on the viability of this mechanism in systems like photosystem II, suggesting that the calculated energy barriers for water attack are prohibitively high. nih.gov The high energy of the resulting protonated peroxide product is a key factor contributing to these high barriers. nih.gov
Conversely, the oxo-oxyl radical coupling mechanism has gained more traction. This pathway involves the intramolecular coupling of two oxyl radicals bound to the manganese center. tind.io In this scenario, a high-valent manganese-bis(oxo) intermediate can exist in a state where the electrons are delocalized, resulting in significant oxyl radical character on the oxygen atoms. The coupling of these radicals then leads to the formation of the O-O bond. DFT calculations have shown that this pathway can have a significantly lower activation barrier compared to the water-nucleophile attack. tind.io For instance, in a model manganese complex, the barrier for O-O bond formation via radical coupling was calculated to be only 14.7 kcal mol⁻¹. tind.io This mechanism is also supported by findings in the natural oxygen-evolving complex (OEC) of photosystem II, where oxyl radical intermediates are believed to be essential for O-O bond formation. tind.iospring8.or.jp Recent research has further elaborated on this, suggesting a cooperative action involving the incorporation of an additional oxygen ligand to form an open cubane (B1203433) Mn4CaO6 cluster with an oxyl/oxo bridge preceding the O=O bond formation. nih.gov
The table below summarizes key distinctions between the two proposed mechanisms:
| Feature | Water-Nucleophile Attack Mechanism | Oxo-Oxyl Radical Coupling Mechanism |
| Attacking Species | Water molecule or hydroxide ion | Two adjacent oxyl radicals |
| Key Intermediate | Peroxy intermediate | High-valent bis(oxo) species with oxyl radical character |
| Energy Barrier | Generally high according to DFT calculations nih.gov | Can be significantly lower tind.io |
| Supporting Evidence | Studied in model systems nih.gov | Supported by DFT and studies on Photosystem II tind.iospring8.or.jpnih.gov |
Influence of Compositional Stoichiometry on Catalytic Performance
The catalytic performance of multimetallic catalysts is highly dependent on the relative amounts of their constituent metals. In the case of manganese and nickel-containing catalysts, the stoichiometry plays a crucial role in determining both activity and stability.
The substitution of one metal for another can dramatically alter the catalytic properties. For example, in nickel-cobalt-manganese mixed oxide catalysts, the appropriate substitution of nickel for cobalt has been shown to improve both catalytic activity and stability, indicating a synergistic effect. researchgate.net Similarly, in manganese-based electrocatalysts for water splitting, the incorporation of nickel has been found to enhance performance. A study on a Ni-Mo-Mn catalyst revealed that a specific composition (Ni82.1Mo11.6Mn6.3) exhibited high performance and excellent durability, attributed to the modulation of its electronic structure and the formation of stable manganese oxide on the surface. researchgate.net
The table below illustrates the effect of compositional changes on the catalytic activity of a Mn-oxo cluster, where the replacement of a manganese ion with a strontium ion leads to a lower onset overpotential for water oxidation. mdpi.com
| Catalyst | Onset Overpotential (mV) | Overpotential at 1 mA cm⁻² (mV) | Overpotential at 10 mA cm⁻² (mV) |
| 30% Mn₁₈Sr/CP | 192 | 284 | 550 |
| 30% Mn₁₉/CP | ~252 | ~294 | <550 |
Data adapted from a study on high-nuclearity Mn-oxo clusters. mdpi.com
These examples underscore the principle that the stoichiometry of manganese and nickel in a mixed-metal catalyst is a critical parameter that can be tuned to optimize catalytic efficiency for specific reactions.
Synergistic Effects of Manganese, Nickel, and Silver in Catalysis
Synergistic catalysis, where the combined effect of multiple catalysts or catalytic centers exceeds the sum of their individual contributions, is a powerful strategy for developing highly efficient chemical transformations. sci-hub.se In the context of manganese, nickel, and silver, synergistic effects can arise from a variety of interactions that enhance catalytic activity, selectivity, and stability.
The combination of different transition metals can lead to unique catalytic properties. For instance, the pairing of palladium and copper is a well-known example of synergistic catalysis. sci-hub.se While specific examples detailing the synergy between manganese, nickel, and silver in a single "oxosilver" compound are not extensively documented in the provided search results, the principles of synergistic catalysis involving these individual metals are well-established.
Manganese and nickel oxides are known to exhibit synergistic effects in oxidation reactions. For example, nickel-manganese mixed oxides have shown enhanced catalytic activity in the total oxidation of ethanol. researchgate.net This synergy is often attributed to improved redox properties and the formation of smaller, more active particles. researchgate.net Similarly, copper-manganese (B8546573) catalysts are effective in various oxidation and hydrogenation reactions due to the synergistic effect between copper and manganese, which ensures high catalytic activity and selectivity. candcs.de
Silver, often used in conjunction with other metals, can also contribute to synergistic catalytic effects. For example, it has been reported in combination with rhodium in certain catalytic systems. sci-hub.se In the context of oxidation reactions, silver's role can be multifaceted, potentially influencing the electronic properties of the other metals or participating directly in the catalytic cycle.
The potential synergistic effects in a manganese-nickel-oxosilver catalyst could manifest in several ways:
Enhanced Redox Properties: The combination of metals with different redox potentials can facilitate electron transfer processes that are crucial for many catalytic cycles.
Structural Modifications: The presence of all three metals could lead to the formation of a unique crystal structure with highly active sites.
Further research is needed to fully elucidate the specific synergistic interactions within the manganese-nickel-oxosilver compound and to harness these effects for the development of advanced catalytic materials.
Electrochemical Properties and Charge Transfer Phenomena
Charge Storage Mechanisms in Manganese-Nickel-Oxosilver Electrodes
In the manganese-nickel oxide system, charge storage is facilitated by the redox transitions of both manganese and nickel ions. For manganese, this typically involves transitions between Mn³⁺ and Mn⁴⁺ states. mdpi.com Nickel contributes through the Ni²⁺/Ni³⁺ redox couple. The incorporation of nickel into the manganese oxide lattice can significantly enhance electronic conductivity and, consequently, the specific capacitance. researchgate.net
Manganese Oxide: MnOₓ + K⁺ + e⁻ ↔ MnOOK
Nickel Oxide: NiO + OH⁻ ↔ NiOOH + e⁻
The combination of these materials into a single electrode architecture allows for the exploitation of their individual strengths, leading to a composite material with superior charge storage properties compared to the individual components.
Electrochemical Impedance Spectroscopy (EIS) for Interface Phenomena and Charge Transfer Resistance
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the interfacial phenomena and charge transfer kinetics within electrochemical systems like batteries and supercapacitors. pineresearch.comrsc.org By applying a small amplitude AC voltage over a wide range of frequencies, EIS can decouple various resistive and capacitive elements of the electrode/electrolyte interface. youtube.com
For manganese-nickel-oxosilver electrodes, EIS analysis, typically visualized through a Nyquist plot, provides critical insights. The plot generally consists of a semicircle in the high-frequency region and a straight line in the low-frequency region.
High-Frequency Intercept: The point where the plot intersects the real axis (Z') at high frequencies represents the equivalent series resistance (Rs), which includes the ionic resistance of the electrolyte, the intrinsic resistance of the electrode material, and the contact resistance at the active material/current collector interface. researchgate.net
Semicircle Diameter: The diameter of the semicircle in the high-to-medium frequency range corresponds to the charge transfer resistance (Rct). ossila.com This resistance is a measure of the kinetic barrier for the Faradaic redox reactions at the electrode-electrolyte interface. ossila.com A smaller Rct value indicates faster charge transfer and better electrochemical performance. nih.gov
Low-Frequency Tail: The straight line in the low-frequency region, known as the Warburg impedance, is characteristic of ion diffusion processes within the electrode material. nih.gov A more vertical line suggests more ideal capacitive behavior.
Redox Behavior and Oxidation State Changes under Electrochemical Conditions
The electrochemical performance of manganese-nickel-oxosilver electrodes is intrinsically linked to the reversible redox reactions and the associated changes in the oxidation states of manganese and nickel.
Manganese (Mn): Manganese is known for its multiple stable oxidation states, most notably Mn²⁺, Mn³⁺, and Mn⁴⁺. During the charge-discharge process in an aqueous electrolyte, the average oxidation state of manganese fluctuates. For example, ex-situ X-ray Photoelectron Spectroscopy (XPS) has shown that the average oxidation number of Mn in a Mn-Ni-O/C electrode can change from nearly divalent (+2) to tetravalent (+4) states during charging and discharging. researchgate.net In some systems, the electrochromic effect, a color change corresponding to the redox state, is observed, which is attributed to the redox activity between Mn³⁺ and Mn⁴⁺. mdpi.com
Nickel (Ni): Nickel primarily participates in redox reactions through the Ni²⁺/Ni³⁺ couple. In alkaline electrolytes, the oxidation of NiO to NiOOH is a key reaction that contributes to the charge storage capacity. The presence of nickel in the manganese oxide matrix can also influence the redox potential of the manganese ions.
Application in Electrochemical Energy Storage and Conversion Devices (e.g., Supercapacitors)
The unique electrochemical properties of manganese-nickel-oxosilver composites make them highly suitable for use as electrode materials in high-performance electrochemical energy storage devices, particularly supercapacitors. researchgate.net Supercapacitors bridge the gap between conventional capacitors and batteries, offering high power density, rapid charge-discharge cycles, and long operational lifetimes. nih.gov
The performance of supercapacitors based on manganese-nickel-oxosilver electrodes is evaluated based on several key metrics:
Specific Capacitance: This measures the amount of charge stored per unit mass of the electrode material (in F/g). The synergistic effects in the ternary composite often lead to specific capacitance values that are higher than those of the individual components. For example, Ni-Mn-Oxides with a specific Ni:Mn ratio of 1:3 have exhibited a high specific capacitance of 1215.5 F g⁻¹ at a scan rate of 2 mV s⁻¹. researchgate.netnih.gov
Energy Density: This indicates the amount of energy stored per unit mass (in Wh/kg). Asymmetric supercapacitor devices, using Ni-Mn-Oxide as the positive electrode and activated carbon as the negative electrode, have achieved high energy densities of up to 132.3 Wh kg⁻¹. researchgate.net
Power Density: This refers to the rate at which energy can be delivered (in W/kg). The same asymmetric device demonstrated a power density of 1651 W kg⁻¹. researchgate.net
Cycling Stability: This is a measure of how well the electrode retains its capacitance over a large number of charge-discharge cycles. Electrodes made from nickel-manganese oxides have shown excellent stability, retaining a significant percentage of their initial capacitance after thousands of cycles. researchgate.netresearchgate.net For instance, a Ni₀.₂Mn₀.₈Oₓ electrode retained about 92% of its capacitance after 3000 cycles. researchgate.net
The incorporation of silver nanoparticles into manganese oxide electrodes has also been shown to yield superior capacitive values and excellent capacity retention. mdpi.com A composite of Ag-rGO@MnO₂ delivered a specific capacitance of 675 Fg⁻¹ and retained 95% of its capacity after 3000 cycles. mdpi.com These promising results highlight the potential of manganese-nickel-oxosilver materials in developing next-generation energy storage devices.
Computational Materials Science and Predictive Modeling
Atomistic Simulations: Molecular Dynamics (MD) for Structure and Dynamicsnih.govacs.org
Molecular dynamics (MD) is a computational method used to analyze the physical movements of atoms and molecules over time. aps.orgresearchgate.net By numerically solving Newton's equations of motion for a system of interacting particles, MD simulations provide a view of the dynamic evolution of the material's structure. aps.orgmdpi.com This technique is particularly valuable for understanding time-dependent phenomena, such as phase transitions, defect migration, and the general structural stability of materials like manganese;nickel;oxosilver. mdpi.comarxiv.org
The accuracy of MD simulations is fundamentally dependent on the quality of the interatomic potential, or force field, which describes the forces between atoms. osti.gov For complex transition metal oxides, developing accurate force fields is challenging due to the variable oxidation states and complex bonding environments of metals like manganese and nickel. nih.gov
Several types of force fields are employed for simulating oxide materials:
Reactive Force Fields (ReaxFF): These force fields can model chemical reactions by dynamically breaking and forming bonds. A ReaxFF parameter set has been developed for the Mn-Ni-O system, enabling the simulation of processes like oxidation or catalysis where the atomic connectivity changes. acs.org
Non-bonded Force Fields: Models like the INTERFACE Force Field (IFF) use a combination of Coulombic and Lennard-Jones potentials to describe interactions. researchgate.net IFF has been parameterized for various oxides, including NiO, and is designed to be compatible with standard biomolecular and organic force fields, making it suitable for studying hybrid interfaces. researchgate.net
Gaussian Lennard-Jones (GLJ) Potential: This approach adds an attractive Gaussian potential to better model strong adsorption, such as that of carboxylate ligands on cobalt surfaces, which is a challenge for standard force fields that often only capture weaker physisorption. chemrxiv.org
The choice of potential depends on the specific phenomena under investigation, with reactive potentials being necessary for studying chemical changes and non-bonded potentials being sufficient for analyzing physical dynamics and structural properties. acs.orgresearchgate.net
Table 1: Overview of Force Fields for Simulating Mixed Metal Oxides
Creating a realistic initial atomic configuration is a critical first step in performing predictive simulations. For crystalline materials, the structure can be built from known crystallographic data. However, for studying amorphous phases or complex defect structures, more advanced methods are required.
A common technique is the melt-quench method , where the material is simulated at a high temperature to create a disordered liquid state and then rapidly cooled to "freeze" it into an amorphous solid structure. This approach has been used to generate samples of amorphous oxides like HfO₂ for MD simulations. acs.org
For chemically complex materials with vast numbers of possible atomic arrangements, high-throughput automated workflows have been developed. Hop-Decorate (HopDec) is a Python-based workflow that automates the generation of data on defect transport. arxiv.org It combines accelerated molecular dynamics with a novel algorithm to efficiently sample defect migration pathways in diverse chemical environments. arxiv.org This method was demonstrated on the complex spinel oxide (Fe,Ni)Cr₂O₄, showcasing its ability to build kinetic models that bridge atomic-scale simulations with larger, mesoscale predictions of material behavior. arxiv.org
Classical Force Fields and Potentials
First-Principles Calculations: Density Functional Theory (DFT) for Electronic and Structural Propertiesnih.govacs.orgmdpi.comweber.edu
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems from first principles. nih.gov It is a powerful tool for predicting fundamental properties of materials like this compound, including their structural stability, electronic band structure, and magnetic ordering, without requiring empirical parameters. nih.govucl.ac.uk To more accurately account for strong electron correlation effects in transition metal oxides, the standard DFT approach is often extended with a Hubbard correction (DFT+U). acs.orgchemrxiv.org
DFT calculations can accurately predict the equilibrium crystal structure and lattice parameters of materials. For complex oxides, the choice of the functional and the inclusion of Hubbard corrections (U for on-site and V for inter-site interactions) are critical for obtaining results that agree with experimental data. arxiv.org
For example, in studies of Ni-rich Lithium Nickel Manganese Cobalt Oxides (NMC), DFT+U calculations were used to determine the lattice parameters for various crystal structures. osti.gov Similarly, for α-MnO₂, including both on-site (U) and inter-site (V) Hubbard corrections (DFT+U+V) was found to provide the most accurate predictions of lattice parameters compared to experimental values. arxiv.org A study on nickel-substituted manganese oxide (NiₓMn₁₋ₓO) showed experimentally that the lattice parameter decreases as the concentration of Ni increases, due to the smaller ionic radius of Ni compared to Mn. nih.gov DFT calculations can model such compositional effects on the unit cell volume.
Table 2: Comparison of Predicted Lattice Parameters for Related Oxide Compounds
Data sourced from references arxiv.orgosti.govmdpi.com.
The electronic band structure describes the ranges of energy that an electron may have within a solid, while the density of states (DOS) specifies the number of states available at each energy level. truenano.com These properties determine whether a material is a metal, semiconductor, or insulator.
Computational studies on the delafossite (B1172669) AgNiO₂, a compound closely related to this compound, reveal its unique electronic properties. rsc.org DFT calculations showed that without corrections for strong on-site Coulomb interactions, the material is incorrectly described. rsc.org By using more accurate methods like Quantum Monte Carlo (QMC) and DFT+U, AgNiO₂ is correctly identified as a semimetal with antiferromagnetic ordering in the NiO₂ layers, which is coupled to a lattice distortion. rsc.org In contrast, the related delafossite AgCoO₂ is an insulator. rsc.org
Prediction of Lattice Parameters and Unit Cell Volume Changes
Computational Studies of Surface Interactions and Catalytic Sitesacs.org
Computational methods are crucial for understanding the interactions that occur at the surface of a material, which is key to its performance in applications like catalysis and sensing. nih.govnih.govrsc.org DFT calculations can be used to model the adsorption of molecules onto a surface, identify active sites, and elucidate reaction mechanisms.
For mixed oxides containing manganese, nickel, and silver, computational studies have provided key insights into their catalytic activity:
Oxygen Activation: DFT calculations demonstrated that single silver adatoms on a nanostructured manganese oxide surface can facilitate the activation of gaseous oxygen. fudan.edu.cn The studies showed that the silver atoms have upshifted 4d orbitals, which enhances their ability to activate both surface lattice oxygen and gaseous oxygen, boosting catalytic activity for oxidation reactions. fudan.edu.cn
Active Site Identification: In studies of nickel manganese oxide (Ni₃MnO₄) as an oxygen evolution reaction catalyst, operando X-ray absorption spectroscopy combined with theoretical analysis revealed that under operating conditions, the surface oxides are converted to more active nickel hydroxide (B78521) (Ni(OH)₂) species. acs.org This demonstrates that the true catalytic site may form dynamically during the reaction.
These examples show how computational analysis of surface phenomena can explain the structure-activity relationships that govern the efficacy of complex oxide catalysts.
Integration of Machine-Learning-Algorithmen bei der Materialentdeckung und -optimierung
Die computergestützte Materialwissenschaft hat sich durch die Integration von Algorithmen des maschinellen Lernens (ML) erheblich weiterentwickelt und einen Paradigmenwechsel von traditionellen, auf Versuch und Irrtum basierenden Methoden hin zu einem eher vorhersagenden und beschleunigten Ansatz für die Materialentdeckung und -optimierung eingeleitet. researchgate.netosti.gov Im Bereich der Multimetalloxide, einschließlich der Systeme, die Mangan und Nickel enthalten, spielen ML-Techniken eine entscheidende Rolle bei der Bewältigung der Komplexität, die mit der Erforschung riesiger chemischer Räume verbunden ist. researchgate.netresearchgate.net Diese computergestützten Werkzeuge werden eingesetzt, um Materialeigenschaften vorherzusagen, Syntheseparameter zu optimieren und neue Verbindungen mit gewünschten Funktionalitäten zu identifizieren, wodurch die Entwicklung von Materialien für verschiedene Anwendungen, von der Katalyse bis zur Energiespeicherung, erheblich beschleunigt wird. a-star.edu.sgresearchgate.net
Die Anwendung von ML in der Materialwissenschaft umfasst in der Regel die Erstellung von Vorhersagemodellen, die auf großen Datensätzen aus experimentellen Ergebnissen oder computergestützten Simulationen trainiert werden. researchgate.net Diese Modelle können komplexe, nichtlineare Beziehungen zwischen der Zusammensetzung, der Struktur und den Eigenschaften eines Materials erkennen, was für das Design neuartiger Materialien mit verbesserter Leistung von entscheidender Bedeutung ist. acs.org
Forschungsergebnisse
Jüngste Studien haben die Leistungsfähigkeit von ML bei der Beschleunigung der Entdeckung und Optimierung von Mangan-Nickel-Oxid-basierten Materialien für eine Reihe von Anwendungen gezeigt.
Beschleunigte Entdeckung von Katalysatoren:
Forscher haben KI genutzt, um die Entdeckung und Optimierung von Multikomponenten-Metalloxid-Elektrokatalysatoren für die Sauerstoffreduktionsreaktion (ORR) erheblich voranzutreiben. eurekalert.org In einer Studie wurde ein Datensatz mit 7.798 verschiedenen Metalloxid-ORR-Katalysatoren analysiert, die Elemente wie Nickel und Mangan enthielten. eurekalert.org Mit der XGBoost-Methode für maschinelles Lernen wurde ein Vorhersagemodell erstellt, um potenzielle neue Zusammensetzungen zu identifizieren, ohne dass umfangreiche experimentelle Tests erforderlich waren. eurekalert.org Die Forschung identifizierte kritische Merkmale für eine hohe Stromdichte und zeigte vielversprechende ternäre Systeme auf. eurekalert.org Für die Stromdichte bei 0,8 VRHE zeigten die ternären Systeme Mn-Ca-La, Mn-Ca-Y und Mn-Mg-Ca ein erhebliches Potenzial für Wasserstoff-Brennstoffzellenanwendungen. eurekalert.org Bei 0,63 VRHE wurden die Systeme Mn-Fe-X (X = Ni, La, Ca, Y) und Mn-Ni-X (X = Ca, Mg, La, Y) als vielversprechende Kandidaten für die Wasserstoffperoxidproduktion identifiziert. eurekalert.org Dieser Ansatz beschleunigt nicht nur das Design und die Optimierung von Multikomponentenkatalysatoren, sondern spart auch erheblich Zeit und Ressourcen. eurekalert.org
Eine weitere Studie nutzte interpretierbares maschinelles Lernen, um ternäre Metalloxide für die selektive katalytische Reduktion von Stickoxiden mit Ammoniak (NH₃-SCR) zu entdecken. acs.org Ein maschinelles Lern-Framework mit extremem Gradienten-Boosting (XGB) und SHapley Additive exPlanations (SHAP) wertete eine Datenbank mit 5.654 verschiedenen Metalloxid-Verbundkatalysatorsystemen aus. acs.org Durch virtuelles Screening identifizierte dieses Framework präzise einen CeO₂-MoO₃-Fe₂O₃-Katalysator mit überlegener Leistung, was durch empirische Bewertungen bestätigt wurde. acs.org
Optimierung von Materialien für die Energiespeicherung:
Im Bereich der Energiespeicherung wurden ML-Algorithmen eingesetzt, um die Entladekapazitäten von dotierten Lithium-Nickel-Mangan-Kobalt-Oxid (NCM)-Kathoden in Lithium-Ionen-Batterien vorherzusagen. nih.govnih.gov Eine Studie wandte sechs verschiedene nichtlineare ML-Algorithmen auf einen Datensatz von 168 dotierten NCM-Materialien an. acs.org Die Modelle wurden mit 13 physikalischen Materialeigenschaften und 7 elementaren Dotierstoffeigenschaften als Kovariatenvariablen erstellt, um die anfänglichen und die nach dem 50. Zyklus auftretenden Entladekapazitäten vorherzusagen. acs.org Unter den getesteten Algorithmen zeigten Gradient-Boosting-Modelle die beste Vorhersageleistung. nih.gov Eine spieltheoretische Analyse der Variablenbedeutung ergab, dass dotierte NCM-Materialien mit höherem Lithiumgehalt, geringerem Dotierstoffgehalt und Atomen mit geringerer Elektronegativität als Dotierstoff mit größerer Wahrscheinlichkeit höhere anfängliche und zyklische Entladekapazitäten aufweisen. nih.gov Diese Studie zeigt das Potenzial von ML-Techniken, die komplexen Struktur-Eigenschafts-Beziehungen in dotierten NCM-Systemen genau zu erfassen und als schnelle Screening-Tools für neue Kathodenmaterialien zu dienen. nih.govnih.gov
Darüber hinaus haben Forscher KI-gestützte Werkzeuge, einschließlich ML-Modelle und generative Algorithmen, eingesetzt, um die Entdeckung neuartiger Materialien zu beschleunigen und die Batteriearchitekturen für eine verbesserte Energiedichte, Sicherheit und Effizienz zu optimieren. researchgate.net
Erforschung von Multikomponenten-Metalloxiden:
Maschinelles Lernen hat sich auch bei der Erforschung von Multikomponenten-Metalloxiden als unschätzbar erwiesen. rsc.org Durch die Analyse großer Datensätze aus Hochdurchsatzexperimenten können ML-Modelle die Leistung von unerforschten Zusammensetzungen abbilden. rsc.org In einer Studie, in der 7.798 verschiedene Metalloxid-ORR-Katalysatoren analysiert wurden, die Metallelemente wie Ni und Mn enthielten, wurde die XGBoost-Methode verwendet, um ein ML-Modell zu erstellen. rsc.org Die Merkmalserklärungen legten nahe, dass für die Erzielung einer hohen Stromdichte auf eine hohe Anzahl von Wanderfeldelektronen und eine hohe Konfigurationsentropie geachtet werden sollte. rsc.org Schließlich identifizierte die Studie vielversprechende Regionen innerhalb von 15 verschiedenen ternären Metalloxiden mit höheren katalytischen Aktivitäten. rsc.org
Datentabellen
Die Integration von maschinellem Lernen in die Materialwissenschaft wird durch die folgenden Tabellen weiter veranschaulicht, die die Arten von Algorithmen, die verwendeten Datensätze und die wichtigsten Ergebnisse zusammenfassen.
Tabelle 1: ML-Modelle zur Vorhersage der Eigenschaften von Mangan-Nickel-Oxid-basierten Materialien
| ML-Algorithmus | Datensatzgröße | Vorhergesagte Eigenschaft | Wichtige Ergebnisse | Referenz |
| Gradient Boosting | 168 dotierte NCM-Systeme | Anfängliche und 50. Zyklus-Entladekapazität | Identifizierte Schlüsselmerkmale für eine hohe Entladekapazität (Li-Gehalt, Dotierstoffgehalt, Elektronegativität des Dotierstoffs). | nih.gov |
| XGBoost | 7.798 Metalloxid-Katalysatoren | ORR-Aktivität (Stromdichte) | Identifizierte vielversprechende ternäre Mn-Ni-haltige Systeme für Brennstoffzellen und die H₂O₂-Produktion. | eurekalert.org |
| Neuronales Netzwerk | 53 Proben | Elektrokatalytische Leistung für die gesamte Wasserspaltung | Optimierte Metallvorläuferverhältnisse und identifizierte einen hochleistungsfähigen Molybdat-interkalierten CoFe-Hydroxid-Katalysator. | a-star.edu.sg |
| XGBoost und SHAP | 5.654 Metalloxid-Verbundwerkstoffe | NH₃-SCR-Leistung | Identifizierte einen CeO₂-MoO₃-Fe₂O₃-Katalysator mit überlegener NOx-Umwandlung und Beständigkeit. | acs.org |
Tabelle 2: Identifizierte vielversprechende ternäre Metalloxidsysteme für die ORR-Katalyse mittels ML
| Potenzial (vs. RHE) | Vielversprechende ternäre Systeme | Potenzielle Anwendung | Referenz |
| 0,8 V | Mn-Ca-La, Mn-Ca-Y, Mn-Mg-Ca | Wasserstoff-Brennstoffzellen | eurekalert.org |
| 0,63 V | Mn-Fe-X (X=Ni, La, Ca, Y), Mn-Ni-X (X=Ca, Mg, La, Y) | Wasserstoffperoxidproduktion | eurekalert.org |
Zusammenfassend lässt sich sagen, dass die Integration von Algorithmen des maschinellen Lernens die Entdeckung und Optimierung von Materialien auf der Basis von Mangan-Nickel-Oxid revolutioniert. researchgate.net Durch die Nutzung großer Datensätze und fortschrittlicher Rechentechniken können Forscher die Entwicklung neuartiger Materialien mit maßgeschneiderten Eigenschaften für eine Vielzahl von technologischen Anwendungen beschleunigen. researchgate.net
Tabelle der erwähnten Verbindungen
| Verbindungsname |
| Mangan;Nickel;Oxosilber |
| CeO₂-MoO₃-Fe₂O₃ |
| Lithium-Nickel-Mangan-Kobalt-Oxid |
Interdisciplinary Perspectives and Advanced Research Outlook
Cross-Scale Modeling and Simulation Approaches
The complexity of manganese-nickel-silver oxide systems necessitates computational modeling that spans multiple length and time scales to predict and understand their behavior. Cross-scale modeling bridges the gap from the quantum mechanical interactions at the atomic level to the macroscopic properties of a device.
Atomistic and Quantum Mechanical Simulations: At the most fundamental level, Density Functional Theory (DFT) is a powerful tool for investigating the electronic structure, magnetic properties, and surface chemistry of these materials. ucl.ac.ukaps.orgacs.orgwhiterose.ac.uk DFT calculations can elucidate the effects of doping, the formation of defects, and the adsorption energies of reactants on the catalyst surface. For instance, studies on Mn-doped NiO have used DFT to show that the substitution of lower electronegativity Mn into the NiO lattice creates an inductive effect, enhancing electron transport and the adsorption of hydroxyl ions, which is beneficial for supercapacitor applications. acs.org Similarly, DFT calculations on Ni/Fe bimetallic co-doped MnO₂ have demonstrated that doping optimizes the energy band structure and electronic state, which is crucial for improving performance in aqueous zinc-ion batteries. mdpi.com
Mesoscale and Continuum Modeling: The insights from atomistic simulations are used to parameterize larger-scale models. Mesoscale simulations, such as Kinetic Monte Carlo (kMC), can model the dynamic evolution of material morphology and the kinetics of catalytic reactions over longer timescales. Continuum models, based on principles of transport phenomena and thermodynamics, are then used to simulate the performance of an entire device, such as a battery or a catalytic reactor. This multi-scale approach is essential for connecting fundamental material properties to real-world performance. For example, kinetic modeling has been applied to understand manganese removal in pilot-scale reactors, a process that can be influenced by the presence of other metals like nickel. mdpi.com
Data-Driven Approaches and Materials Informatics: The large compositional space of Mn-Ni-Ag oxides makes a purely experimental or first-principles approach intractable. Materials informatics, which leverages machine learning and data mining, is emerging as a critical tool. By building databases of experimental and computational results, machine learning algorithms can predict the properties of new compositions and guide experimental synthesis. acs.org For example, machine learning has been used to predict thermistor properties in the Mn-Ni-Co oxide system by creating prediction functions for material constants from a database of synthesized samples. acs.org
| Modeling Technique | Scale | Key Insights for Mn-Ni-Ag Oxide Systems | Relevant Findings |
|---|---|---|---|
| Density Functional Theory (DFT) | Atomic (Angstroms) | Electronic structure, defect energies, adsorption energies, reaction barriers. | Doping with Mn alters the electronic structure of NiO, enhancing electrochemical properties. acs.org Co-doping can narrow the band gap significantly. mdpi.com |
| Molecular Dynamics (MD) | Nanoscale (Nanometers) | Ion diffusion pathways, structural transformations, thermal stability. | Atomistic simulations can be used to study defect incorporation and ion transport in complex oxides. researchgate.net |
| Kinetic Monte Carlo (kMC) | Mesoscale (Micrometers) | Long-term evolution of surface morphology, reaction kinetics. | Models catalytic cycles and deactivation pathways over extended periods. |
| Continuum/Finite Element Modeling | Macroscale (Millimeters to Meters) | Device performance, heat and mass transfer, stress distribution. | Simulates performance of batteries or catalytic reactors based on material properties derived from smaller scale models. mdpi.com |
Novel Spectroscopic and In-situ Techniques for Dynamic Processes
Understanding how these complex oxides function in real-time under operational conditions is a major challenge. The development and application of novel spectroscopic and in-situ characterization techniques are therefore crucial for observing dynamic changes in the material's structure and electronic states.
In-situ and Operando Spectroscopy: These techniques probe the material while it is functioning, for example, during a catalytic reaction or an electrochemical cycle. In-situ transmission electron microscopy (TEM) can visualize atomic-scale structural changes, such as phase transformations or nanoparticle restructuring, in real-time. researchgate.netacs.org For studying the electronic dynamics, synchrotron-based techniques are invaluable. In-situ X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) can track the oxidation states of Mn, Ni, and Ag during a reaction, revealing which elements are participating in the redox process. osti.govosti.govacs.org For example, in-situ XAS studies on Ag-MnOx catalysts for the oxygen reduction reaction (ORR) revealed that the manganese becomes distinctively more reduced when driving the ORR, pointing to the dynamic nature of the catalyst's active state. osti.gov
Advanced Spectroscopic Methods: Resonant Inelastic X-ray Scattering (RIXS) is a powerful photon-in/photon-out spectroscopic technique that provides detailed information about the electronic structure, including d-d excitations and charge-transfer states. acs.org Operando RIXS studies on nickel manganese oxide catalysts have been used to identify the active phase of Ni–OOH during the oxygen evolution reaction (OER). acs.org Another advanced technique is Resonant Raman Scattering (RRS), which has been shown to be effective in discriminating and quantifying mixtures of manganese oxides, a capability that is essential for analyzing these complex multi-element systems. conicet.gov.ar
| Technique | Information Obtained | Application to Mn-Ni-Ag Oxide Systems | Example Finding |
|---|---|---|---|
| In-situ/Operando X-ray Diffraction (XRD) | Real-time crystal structure changes, phase transitions. | Monitoring structural stability during electrochemical cycling. | Revealed single solid-solution processes with minimal volume change in P2-type K₀.₄₄Ni₀.₂₂Mn₀.₇₈O₂ during cycling. researchgate.net |
| In-situ/Operando X-ray Absorption Spectroscopy (XAS) | Element-specific oxidation states and local coordination environment. | Tracking redox dynamics of Mn, Ni, and Ag during catalysis. | Mn valence state in Ag-MnOx catalysts changes dynamically under ORR conditions. osti.gov |
| In-situ Scanning/Transmission Electron Microscopy (STEM/TEM) | Atomic-resolution imaging of structural evolution, nanoparticle dynamics. | Observing surface reconstruction and degradation mechanisms. | Revealed the formation of a dynamic, few-angstrom-thick hydrated surface layer on manganese oxide in water. acs.org |
| Resonant Inelastic X-ray Scattering (RIXS) | Detailed electronic structure (d-d excitations, charge transfer). | Identifying active electronic states under catalytic conditions. | Used to elucidate the active γ-NiOOH phase in a Ni₃MnO₄ catalyst during the OER. acs.org |
Synergistic Research between Experimental and Theoretical Methodologies
The most profound understanding of complex materials like manganese-nickel-silver oxides comes from a synergistic approach that tightly integrates experimental synthesis and characterization with theoretical modeling. osti.govnih.govmdpi.comacs.org This collaborative loop allows for the validation of theoretical models against experimental data and, conversely, for theory to guide the design of new experiments and materials.
Theory-Guided Material Design: Computational screening, guided by DFT and materials informatics, can identify promising compositions with desired properties from a vast search space. acs.org For example, theoretical calculations can predict which combination of Mn, Ni, and Ag will have the optimal electronic structure for a specific catalytic reaction. Experimentalists can then synthesize these targeted compositions, significantly accelerating the materials discovery process. DFT calculations have been used to show that the synergistic electronic interactions between Ag and MnOx lead to enhanced oxygen adsorption and, consequently, improved ORR activity. osti.gov
Experimental Validation of Theoretical Models: Advanced in-situ and spectroscopic techniques provide the experimental data needed to validate and refine theoretical models. acs.org For instance, if DFT calculations predict a specific surface reconstruction or a change in oxidation state under reaction conditions, in-situ TEM or XAS can be used to experimentally verify these predictions. acs.orgacs.org A combined experimental and theoretical study on Mn-Co oxides for the combustion of volatile organic compounds showed that the interaction between manganese and cobalt leads to a higher concentration of Mn⁴⁺/Mn³⁺ and Co²⁺/Co³⁺ redox pairs, which was confirmed by both kinetic studies and spectroscopic analysis. acs.org
Iterative Feedback Loop: The ideal research paradigm is an iterative feedback loop. Experimental results feed back into the theoretical models to improve their accuracy and predictive power. In turn, refined theoretical predictions suggest new materials and experiments. This cycle of prediction, synthesis, characterization, and refinement is the key to rationally designing next-generation Mn-Ni-Ag oxide materials with tailored functionalities. osti.govnih.gov
Q & A
Q. Table 1: Key Techniques for Characterization
| Technique | Application Example | Reference |
|---|---|---|
| XPS | Surface oxidation states in Mn-Ni-Co oxides | |
| Elemental Analysis | Metal ratios in Ni/Mn complexes | |
| TGA | Thermal stability of oxosilver compounds |
How can researchers resolve contradictions in extraction efficiency data for manganese and nickel in mixed-metal solutions?
(Advanced Research Question)
Contradictions often arise from competing ion interactions or pH-dependent speciation. Use these steps:
Factorial Experimental Design : Vary pH, extractant concentration (e.g., D2EHPA in ), and organic-to-aqueous (O:A) ratios to identify dominant variables.
Breakthrough Curve Analysis : Compare predicted vs. experimental sorption data (Figure 5 in for Mn/Ni competitive sorption).
Statistical Validation : Apply ANOVA to determine significance of variables (see Table 4 in for Mn/Co extraction interactions).
Q. Table 2: Example Extraction Efficiency Contradictions
| pH | D2EHPA (%) | Mn Extraction (%) | Ni Extraction (%) | Reference |
|---|---|---|---|---|
| 2.5 | 1 | 61 | 4 | |
| 4.0 | 4 | 57 | 8 |
What methodologies are effective for studying redox behavior in manganese-nickel-oxosilver systems?
(Basic Research Question)
- Cyclic Voltammetry (CV) : Measure redox potentials in aqueous/organic electrolytes.
- X-ray Absorption Spectroscopy (XAS) : Track Mn/Ni oxidation states during redox cycles (similar to XPS in ).
- Controlled Atmosphere Experiments : Use gloveboxes to prevent oxosilver oxidation (as in for air-sensitive samples).
How should researchers design experiments to study synergistic effects in ternary (Mn-Ni-AgO) systems?
(Advanced Research Question)
Response Surface Methodology (RSM) : Optimize variables like metal molar ratios and temperature (as in for Mn/Co extraction).
Spectroscopic Titration : Monitor ligand-metal interactions via UV-Vis (referenced in for coordination studies).
Computational Modeling : Use DFT to predict binding energies and stability (as suggested in for mechanistic studies).
What strategies mitigate interference from cobalt in manganese-nickel separation processes?
(Advanced Research Question)
- Selective Precipitation : Adjust pH to precipitate Co(OH)₃ while retaining Mn/Ni in solution (see pH-dependent extraction in ).
- Solvent Extraction Optimization : Increase D2EHPA concentration to 4% for higher Mn selectivity (Table 4 in shows Mn:97% vs. Co:44%).
How can researchers validate the purity of synthesized oxosilver compounds?
(Basic Research Question)
- X-ray Crystallography : Confirm crystal structure (as in for ligand complexes).
- Elemental Analysis : Match experimental vs. theoretical C/H/N ratios (Table 3 in ).
- HPLC-MS : Detect trace impurities in organic phases (methodology in ).
What advanced spectroscopic methods elucidate ligand-metal charge transfer in oxosilver complexes?
(Advanced Research Question)
- Time-Resolved Emission Spectroscopy : Study excited-state dynamics (similar to UV-Vis in ).
- X-ray Absorption Fine Structure (XAFS) : Resolve local coordination environments (as in for oxide surfaces).
How should contradictory thermal stability data in metal-carboxylate systems be analyzed?
(Advanced Research Question)
Replicate Experiments : Ensure consistent heating rates and atmosphere control (TGA methods in ).
Error Propagation Analysis : Calculate uncertainties in mass loss measurements (guidelines in ).
Comparative Literature Review : Cross-reference decomposition temperatures with prior studies ().
What statistical approaches are recommended for handling variability in multi-metal system data?
(Basic Research Question)
- Principal Component Analysis (PCA) : Reduce dimensionality in datasets (as applied in for sorption curves).
- Student’s t-test : Compare mean extraction efficiencies across trials ( uses ANOVA for similar purposes).
How to structure a research proposal for Mn-Ni-AgO systems to address methodological gaps?
(Advanced Research Question)
Follow NSF/NIH proposal templates with:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
